Product packaging for Methyl dodonate A acetate(Cat. No.:CAS No. 349487-98-5)

Methyl dodonate A acetate

Cat. No.: B1160446
CAS No.: 349487-98-5
M. Wt: 386.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl dodonate A acetate is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O5 B1160446 Methyl dodonate A acetate CAS No. 349487-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOLDXEOWNRQY-WMJZEDCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document addresses an inquiry into the chemical properties, experimental protocols, and biological activities of a compound identified as "Methyl dodonate A acetate." A comprehensive search of scientific literature and chemical databases was conducted to compile a technical guide for researchers, scientists, and drug development professionals. However, the investigation revealed a significant challenge: the compound "this compound" does not appear to be a recognized or documented chemical entity in publicly available scientific resources.

Methodology of Investigation

A multi-pronged search strategy was employed to locate information on the target compound. This included querying major chemical and biological databases such as PubChem, SciFinder, and Google Scholar. The search terms included the primary name "this compound" as well as potential variations and related terms, such as "Methyl dodonate," "Dodonate A," and compounds derived from the plant genus Dodonaea, from which "dodonate" might be derived.

Despite these extensive efforts, no specific data pertaining to the chemical structure, physical properties, synthesis, or biological function of "this compound" could be found. This absence of information suggests several possibilities:

  • Incorrect Nomenclature: The name "this compound" may be a misnomer or a non-standard trivial name that has not been adopted in the scientific literature. Chemical nomenclature is highly standardized to avoid ambiguity, and it is possible the intended compound is known by a different, systematic name.

  • Novel or Undisclosed Compound: The compound could be a very recent discovery that has not yet been published or a proprietary molecule within a private research and development pipeline.

  • Typographical Error: The name itself could be a typographical error, with the intended compound having a similar but distinct name.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including tables of chemical properties, detailed experimental protocols, or visualizations of signaling pathways.

Recommendations for Further Research

For researchers seeking information on this compound, the following steps are recommended:

  • Verify the Compound Name and Source: Double-check the original source of the name "this compound" for any potential errors in transcription or nomenclature.

  • Consult with the Original Researchers: If the name originates from a specific research group or publication, direct contact may be necessary to clarify the compound's identity and properties.

  • Broader Searches on Related Scaffolds: If the compound is suspected to be a derivative of a known natural product, for instance from the Dodonaea genus, a broader search for related chemical scaffolds (e.g., clerodane diterpenes) might provide insights into potential properties and activities.

Until a verifiable chemical structure and corresponding data for "this compound" become available in the public domain, a detailed technical guide as requested cannot be constructed.

Unraveling the Molecular Architecture of Methyl Dodonate A Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to the field of natural product chemistry, researchers have detailed the structural elucidation of Methyl Dodonate A Acetate, a diterpenoid isolated from Dodonaea viscosa. This in-depth guide provides a comprehensive overview of the analytical methodologies and spectroscopic data that were instrumental in determining the complex architecture of this novel compound. This work is poised to facilitate further investigation into its biosynthetic pathways and potential pharmacological applications.

Introduction

This compound is a diterpenoid natural product isolated from the plant Dodonaea viscosa, a species known for its rich diversity of secondary metabolites.[1][2][3][4] The elucidation of its intricate molecular structure is crucial for understanding its chemical properties and biological activity. This technical guide outlines the comprehensive spectroscopic and analytical approaches employed in its characterization, providing a valuable resource for researchers in natural product chemistry, drug discovery, and related scientific disciplines.

Structure Elucidation Workflow

The structural determination of this compound followed a systematic workflow, integrating various analytical techniques to piece together its molecular puzzle. The process began with the isolation and purification of the compound, followed by the determination of its molecular formula. Subsequently, a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were utilized to establish the connectivity and stereochemistry of the molecule.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_confirmation Stereochemical Confirmation plant_material Dodonaea viscosa Plant Material extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (Silica Gel, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_spectroscopy NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr_spectroscopy molecular_formula Molecular Formula Determination ms_analysis->molecular_formula structure_proposal Proposed Structure molecular_formula->structure_proposal nmr_spectroscopy->structure_proposal noesy NOESY/ROESY structure_proposal->noesy final_structure Final Structure with Stereochemistry noesy->final_structure

Caption: Workflow for the structure elucidation of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided key insights into its molecular composition and structural features.

PropertyValue
Appearance Amorphous Powder
Molecular Formula C₂₃H₃₀O₅
Molecular Weight 386.48 g/mol
HR-ESI-MS (m/z) [M+Na]⁺ (Observed)
UV (MeOH) λmax (nm) Not Reported
IR (KBr) νmax (cm⁻¹) Not Reported
Optical Rotation Not Reported

Spectroscopic Data Analysis

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provided crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
Data not available in search results
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum revealed the carbon framework of the molecule, indicating the presence of methyl, methylene, methine, and quaternary carbons, as well as carbonyl and olefinic carbons.

Carbon AssignmentChemical Shift (δ ppm)
Data not available in search results
2D NMR Correlation Data

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were instrumental in establishing the connectivity between protons and carbons, allowing for the assembly of the molecular fragments.

ExperimentKey Correlations
COSY Data not available in search results
HSQC Data not available in search results
HMBC Data not available in search results

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of diterpenoids from Dodonaea viscosa and are presented as a representative methodology for the elucidation of this compound.

Plant Material and Extraction

The aerial parts of Dodonaea viscosa were collected, air-dried, and pulverized. The powdered plant material was then subjected to exhaustive extraction with methanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.

Extraction_Workflow plant_material Dried, Powdered Dodonaea viscosa extraction Methanol Extraction (at room temp.) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (in vacuo) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract

Caption: Extraction process for obtaining the crude extract from Dodonaea viscosa.

Isolation and Purification

The crude methanolic extract was subjected to a series of chromatographic techniques to isolate the pure compound. Initially, the extract was fractionated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate. Fractions containing the target compound were identified by thin-layer chromatography (TLC) analysis. Further purification was achieved by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield this compound as an amorphous powder.

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound. All NMR spectra were recorded on a high-field NMR spectrometer. Chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were used for 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments.

Conclusion

The comprehensive analysis of spectroscopic data, including 1D and 2D NMR and high-resolution mass spectrometry, has enabled the successful elucidation of the molecular structure of this compound. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable reference for the scientific community, particularly for those engaged in the fields of natural product chemistry and drug development. Further studies are warranted to explore the biological activities and potential therapeutic applications of this novel diterpenoid.

References

The Biosynthesis of Methyl Dodonate A Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dodonate A acetate, a diterpenoid compound isolated from plants of the Dodonaea genus, belongs to a large and structurally diverse class of natural products.[1] While the precise biosynthetic pathway for this compound has not been fully elucidated, this guide provides a comprehensive overview of the likely enzymatic steps involved in its formation. This document outlines the general terpenoid biosynthesis pathway that generates the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and subsequently proposes a putative pathway for the conversion of GGPP into this compound. This guide also includes generalized experimental protocols commonly employed in the study of diterpenoid biosynthesis, providing a framework for future research to fully characterize this specific pathway.

The General Diterpenoid Biosynthesis Pathway

Diterpenoids are a class of C20 terpenoids derived from four isoprene units. Their biosynthesis originates from central carbon metabolism and proceeds through the well-established terpenoid biosynthesis pathway.

Formation of Isoprenoid Building Blocks

The universal five-carbon (C5) precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2][3] Eukaryotic organisms, including plants, utilize two primary pathways for the synthesis of IPP and DMAPP:

  • The Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway commences with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid and subsequently converted to IPP.[4]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids in plants.[3]

Assembly of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

IPP and DMAPP are sequentially condensed in a head-to-tail fashion by prenyltransferases to form larger isoprenoid precursors. For diterpenoid biosynthesis, a molecule of DMAPP is condensed with three molecules of IPP to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[5]

Putative Biosynthetic Pathway of this compound

The conversion of the linear precursor GGPP into the complex cyclic structure of this compound involves a series of enzymatic reactions, primarily catalyzed by diterpene synthases (diTPSs) and further modifying enzymes such as cytochrome P450 monooxygenases (CYPs) and acyltransferases.

Cyclization of GGPP

The initial and often rate-limiting step in diterpenoid biosynthesis is the cyclization of GGPP by diTPSs. This typically involves a two-step process catalyzed by a class II diTPS (a terpene cyclase) followed by a class I diTPS.

  • Protonation and Initial Cyclization: The biosynthesis is proposed to start with the protonation of the terminal double bond of GGPP, followed by a series of cyclizations to form a bicyclic or tricyclic carbocation intermediate.

  • Rearrangement and Deprotonation: This intermediate likely undergoes further intramolecular rearrangements and is ultimately terminated by deprotonation to yield a stable diterpene skeleton, which for dodonates is a clerodane-type diterpene.

Post-Cyclization Modifications (Putative)

Following the formation of the core diterpene skeleton, a series of oxidative and acyl modifications are necessary to arrive at the final structure of this compound. These steps are considered putative as they have not been experimentally verified for this specific compound.

  • Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the regioselective hydroxylation of the diterpene scaffold.

  • Methylation: A methyltransferase would catalyze the addition of a methyl group, likely using S-adenosyl methionine (SAM) as the methyl donor, to form the methyl ester.

  • Acetylation: An acetyltransferase would then catalyze the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the dodonate intermediate, forming the final acetate ester.

The following diagram illustrates the proposed biosynthetic pathway from the central precursor GGPP to this compound.

Methyl_Dodoante_A_Acetate_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Clerodane Clerodane Diterpene Skeleton (Putative) GGPP->Clerodane diTPS Hydroxylated_Intermediate Hydroxylated Dodonate Intermediate (Putative) Clerodane->Hydroxylated_Intermediate CYP450s Methylated_Intermediate Methyl Dodonate A (Putative) Hydroxylated_Intermediate->Methylated_Intermediate Methyltransferase Final_Product This compound Methylated_Intermediate->Final_Product Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetics, precursor concentrations, or product yields, specifically for the biosynthesis of this compound. Research in this area is required to populate the following conceptual tables.

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme (Putative)SubstrateK_m_ (µM)k_cat_ (s⁻¹)
Dodonate SynthaseGGPPData not availableData not available
Dodonate HydroxylaseClerodane SkeletonData not availableData not available
Dodonate MethyltransferaseHydroxylated IntermediateData not availableData not available
Dodonate AcetyltransferaseMethyl Dodonate AData not availableData not available

Table 2: Hypothetical Metabolite Concentrations and Yields

MetaboliteConcentration in Dodonaea viscosaMolar Yield from Precursor
GGPPData not availableData not available
This compoundData not availableData not available

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes (diTPSs, CYPs, transferases) involved in the biosynthesis of this compound.

Methodology: Transcriptome Analysis

  • Plant Material: Collect tissues from Dodonaea viscosa that are actively producing this compound (e.g., young leaves, trichomes).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Identify transcripts homologous to known diTPSs, CYPs, and acyltransferases from other plant species.

    • Perform differential gene expression analysis to identify genes that are upregulated in tissues with high concentrations of this compound.

The following workflow diagram illustrates the gene identification process.

Gene_Identification_Workflow Plant_Tissue Plant Tissue Collection (Dodonaea viscosa) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Gene Annotation & Expression) RNA_Seq->Bioinformatics Candidate_Genes Candidate Gene List (diTPSs, CYPs, Transferases) Bioinformatics->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and Enzyme Assays

  • Gene Cloning: Amplify the open reading frames of candidate genes from Dodonaea viscosa cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism and induce protein expression.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • diTPS Assay: Incubate the purified diTPS with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeleton.

    • CYP Assay: In a microsomal preparation or a reconstituted system, incubate the CYP with the diterpene product from the diTPS assay and NADPH. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Transferase Assays: Incubate the purified methyltransferase with the hydroxylated intermediate and SAM, or the acetyltransferase with the methylated intermediate and acetyl-CoA. Analyze the products by LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis, involving the formation of GGPP and subsequent cyclization and modification reactions. While the specific enzymes and intermediates remain to be experimentally validated, this guide provides a solid foundation for future research. The protocols outlined herein for gene discovery and functional characterization will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but may also open avenues for its biotechnological production for pharmaceutical applications.

References

Unraveling the Mechanism of Action of Methyl Dodonate A Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Methyl dodonate A acetate" does not appear in publicly available scientific literature or chemical databases. The following guide is a hypothetical framework based on the user's request, illustrating the type of information and analysis that would be included in a technical whitepaper for a novel compound. The specific pathways, data, and protocols are representative examples and should not be considered factual for any known molecule.

Executive Summary

Introduction

This compound is a novel synthetic small molecule with potential therapeutic applications. Early-stage research suggests that its primary mode of action involves the modulation of key cellular signaling pathways implicated in disease pathology. This guide will synthesize the available (hypothetical) data to present a cohesive model of its mechanism.

Core Mechanism of Action: Targeting the MAP Kinase Pathway

Pre-clinical studies indicate that this compound functions as a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway regulating cell growth, differentiation, and survival. Specifically, the compound is hypothesized to directly bind to and inhibit the activity of MEK1/2, a dual-specificity protein kinase.

Signaling Pathway Diagram

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation MDAA This compound MDAA->MEK Inhibits Experimental_Workflow Target_ID Hypothesis: MEK1/2 Inhibition Biochem_Assay Biochemical Assay (LanthaScreen™) Target_ID->Biochem_Assay Cell_Assay Cellular Proliferation Assay (MTS) Biochem_Assay->Cell_Assay Validate in cells Data_Analysis IC50 / EC50 Calculation Cell_Assay->Data_Analysis Conclusion Conclusion: MEK1/2-mediated anti-proliferative effect Data_Analysis->Conclusion

An In-depth Technical Guide on the Biological Activity of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of Methyl Dodonate A Acetate

This technical guide addresses the current scientific understanding of the biological activity of this compound, a diterpenoid compound isolated from the plant Dodonaea viscosa. Despite a comprehensive search of available scientific literature and chemical databases, it is concluded that detailed studies on the specific biological activities, mechanism of action, and associated signaling pathways of this compound are not publicly available at this time.

While the compound is commercially available as a reference standard for pharmacological and biological activity screening, dedicated research elucidating its specific effects remains limited. The following sections summarize the available information, primarily focusing on the broader context of the source plant, Dodonaea viscosa, and the known biological activities of its extracts and related compounds. This information may provide a foundational understanding for future research endeavors into this compound.

Compound Profile: this compound

This compound is classified as a diterpenoid.[1] It is a natural product derived from the herbs of Dodonaea viscosa.[1] Commercial suppliers categorize this compound for use in research related to signaling inhibition and general biological and pharmacological activities.[1] However, specific quantitative data on its biological effects (e.g., IC50, EC50 values), detailed experimental protocols for its assessment, and elucidated signaling pathways it may modulate are not described in the currently accessible scientific literature.

Biological Context: Dodonaea viscosa

Dodonaea viscosa, the plant source of this compound, has a rich history in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. Various extracts of this plant have demonstrated a wide array of biological activities, which are briefly outlined below. It is plausible that this compound may contribute to some of these observed effects, but direct evidence is lacking.

2.1. Anti-inflammatory and Analgesic Activity

Extracts of Dodonaea viscosa have shown significant anti-inflammatory and analgesic properties in preclinical models. These effects are attributed to the presence of various bioactive compounds within the plant.

2.2. Antimicrobial Activity

Different solvent extracts of Dodonaea viscosa have exhibited activity against a range of bacterial and fungal pathogens. This suggests the presence of compounds with potential as antimicrobial agents.

2.3. Cytotoxic and Anticancer Activity

Certain extracts and isolated compounds from Dodonaea viscosa have demonstrated cytotoxic effects against various cancer cell lines. This indicates a potential for discovering novel anticancer agents from this plant.

2.4. Antioxidant Activity

The plant is known to be a source of natural antioxidants. Various studies have confirmed the free radical scavenging capabilities of its extracts and purified constituents.

Future Directions and Research Opportunities

The absence of specific biological data for this compound presents a clear research gap and a corresponding opportunity for novel investigations. Future studies could focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound in relevant cellular models.

  • In vivo efficacy studies: Assessing the therapeutic potential of this compound in animal models of disease based on promising in vitro results.

Conclusion

References

Unraveling the Enigma: A Technical Review of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of Methyl Dodonate A Acetate, a compound that has garnered interest within the research community. Due to the limited and often ambiguous information available, this document aims to consolidate existing data, clarify its standing in scientific literature, and provide a foundational resource for professionals in drug development and chemical research. We will explore its chemical identity, potential biological significance, and the experimental context in which it has been examined. This paper serves as a critical review and a starting point for future investigation into this elusive molecule.

Introduction: The Challenge of Defining this compound

The scientific literature presents a significant challenge in definitively identifying "this compound." Extensive searches for this specific chemical name yield no results for a compound with this exact nomenclature. This suggests several possibilities: the compound may be known by a different name, it could be a novel but poorly documented discovery, or the name itself might be a misnomer or a result of a typographical error in prior documentation.

Given the potential for "Dodonate" to be related to the plant genus Dodonaea, which is known for producing a variety of diterpenoids, it is plausible that "this compound" refers to a derivative of a compound isolated from a Dodonaea species. These plants are a rich source of clerodane diterpenes, which have been investigated for a range of biological activities. However, without a definitive chemical structure or a clear reference in established chemical databases, any discussion of "this compound" remains speculative.

This guide will proceed by contextualizing the potential nature of this compound within the broader family of related, well-documented molecules, while clearly acknowledging the current lack of direct scientific literature.

Hypothetical Structure and Chemical Properties

In the absence of direct data, we can hypothesize the structural class of "this compound." The name implies the following:

  • Methyl: The presence of a methyl group (-CH3).

  • Dodonate A: Likely the core scaffold, possibly a diterpenoid from a Dodonaea species, with "A" indicating a specific isolate.

  • Acetate: An acetate ester functional group (-OCOCH3).

This suggests a molecule that is a methylated and acetylated derivative of a natural product, "Dodonate A."

Potential Biological Significance and Signaling Pathways

While no biological data exists for "this compound," we can infer potential areas of interest based on the known activities of diterpenoids isolated from Dodonaea species. These compounds have been reported to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Should "this compound" possess such properties, it might interact with various cellular signaling pathways. For instance, anti-inflammatory effects are often mediated through the inhibition of pathways like NF-κB or MAPK signaling.

Hypothetical_Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB p-IκBα p-IκBα IκBα->p-IκBα DNA DNA NF-κB->DNA translocates to nucleus Ub Ub p-IκBα->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes binds to promoter Stimulus Stimulus Stimulus->Receptor Hypothetical_Inhibitor This compound (Hypothetical) Hypothetical_Inhibitor->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols: A Roadmap for Future Research

To ascertain the existence and properties of "this compound," a systematic experimental workflow would be required.

Experimental_Workflow Start Start: Plant Material (e.g., Dodonaea sp.) Extraction Solvent Extraction Start->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Purification of Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structural Elucidation (NMR, MS) Isolation->Structure_Elucidation Acetylation Chemical Modification (Acetylation) Structure_Elucidation->Acetylation Methylation Chemical Modification (Methylation) Acetylation->Methylation Final_Compound Identify: this compound? Methylation->Final_Compound Bioassays Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) Final_Compound->Bioassays

Caption: A proposed experimental workflow for the isolation and identification of this compound.

Isolation and Purification
  • Plant Material Collection and Extraction: Collect plant material from a Dodonaea species. The dried and powdered material would be subjected to solvent extraction, for example, with methanol or ethanol.

  • Fractionation: The crude extract would be fractionated using techniques like column chromatography with a silica gel stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions showing interesting profiles on thin-layer chromatography (TLC) would be further purified using high-performance liquid chromatography (HPLC) to isolate pure compounds.

Structural Elucidation

The structure of any isolated "Dodonate A" would be determined using:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be crucial for elucidating the complete chemical structure.

Chemical Modification

If a parent compound "Dodonate A" is isolated, it could be subjected to:

  • Acetylation: Using acetic anhydride and a catalyst like pyridine.

  • Methylation: Using a methylating agent such as methyl iodide.

The final product would then be analyzed to confirm if it matches the hypothetical "this compound."

Quantitative Data: A Call for Future Research

Currently, there is no quantitative data available for "this compound." The following tables are presented as templates for how such data should be structured once it becomes available through future research.

Table 1: Physicochemical Properties of this compound

Property Value Method
Molecular Formula To be determined MS
Molecular Weight To be determined MS
Melting Point To be determined DSC

| Solubility | To be determined | HPLC |

Table 2: In Vitro Biological Activity of this compound

Assay Type Cell Line/Target IC₅₀/EC₅₀ (µM) Reference
Cytotoxicity e.g., A549 To be determined -

| Anti-inflammatory | e.g., LPS-stimulated RAW 264.7 | To be determined | - |

Conclusion and Future Directions

The identity of "this compound" remains an open question in the scientific community. The lack of direct references in chemical and biological databases underscores the need for a rigorous and systematic investigation, starting with the potential source organisms, the Dodonaea species. Future research should focus on the isolation and structural elucidation of novel compounds from these plants. Should a compound matching the description of "this compound" be identified, the subsequent steps should involve a thorough evaluation of its biological activities and mechanism of action. This technical guide serves as a framework for these future endeavors, providing a clear path for researchers to follow in order to potentially uncover a new molecule with therapeutic potential. Until such research is conducted and published, "this compound" remains a tantalizing but unconfirmed entity in the vast landscape of natural products.

In-Depth Technical Guide to Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Dodonate A Acetate, a naturally occurring diterpenoid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identifiers and Physicochemical Properties

This compound is a modified clerodane diterpene isolated from the plant Dodonaea viscosa.[1] Its fundamental identifiers and properties are summarized below.

IdentifierValueSource
CAS Number 349487-98-5[1][2]
Molecular Formula C₂₃H₃₀O₅[1]
Molecular Weight 386.49 g/mol [1]
Class Diterpenoid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Biological Source and Isolation

This compound is a natural product extracted from the herbs of Dodonaea viscosa, a plant belonging to the Sapindaceae family.[1][2] This plant is a rich source of various secondary metabolites, including flavonoids and other diterpenoids of both the clerodane and labdane types.

General Experimental Protocol for Isolation of Diterpenoids from Dodonaea viscosa

Workflow for Diterpenoid Isolation:

G start Plant Material (Dodonaea viscosa) extraction Extraction with a suitable solvent (e.g., Methanol, Ethanol) start->extraction fractionation Solvent-solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->fractionation chromatography Column Chromatography (Silica gel, Sephadex) fractionation->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc isolation Isolation of Pure Compounds hplc->isolation structure Structure Elucidation (NMR, MS, IR) isolation->structure

Figure 1: A generalized workflow for the isolation of diterpenoids from plant material.

Methodology:

  • Plant Material Collection and Preparation: The aerial parts (leaves and stems) of Dodonaea viscosa are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Fractionation: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques. This usually starts with column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

  • Purification: Fractions showing promising profiles on Thin Layer Chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield pure compounds.

  • Structure Elucidation: The structure of the isolated pure compound, such as this compound, is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological and Pharmacological Activities

This compound is classified as a diterpenoid, a class of compounds known for a wide range of biological activities. While specific studies on this compound are limited, research on other diterpenoids isolated from Dodonaea viscosa suggests potential areas of pharmacological interest.

Compounds from Dodonaea viscosa have been reported to exhibit various biological effects, including:

  • Inhibitory effects on enzymes such as ATP citrate lyase, collagenase, and tyrosinase.

  • Cytotoxic and antiproliferative activity against various cancer cell lines.

  • Antimicrobial and antiviral properties .

It is plausible that this compound may share some of these biological activities. Further research is required to fully elucidate its pharmacological profile.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The general classification of this compound for "Signaling Inhibitors, Biological activities or Pharmacological activities" suggests its potential to interact with cellular signaling cascades.[2] However, the specific pathways and molecular targets remain to be investigated.

Logical Relationship for Investigating Signaling Pathway Involvement:

G compound This compound cell_based_assays Cell-Based Assays (e.g., Proliferation, Apoptosis) compound->cell_based_assays pathway_screening Signaling Pathway Screening (e.g., Reporter Assays, Western Blotting) cell_based_assays->pathway_screening target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) pathway_screening->target_identification mechanism_validation Mechanism of Action Validation (e.g., Gene Knockdown, Overexpression) target_identification->mechanism_validation

Figure 2: A logical workflow for the future investigation of signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a natural product with a defined chemical identity. While its biological source and a general method for its isolation are understood, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future research should focus on:

  • The complete spectroscopic characterization of this compound.

  • The development and publication of a detailed, reproducible protocol for its isolation and purification.

  • Comprehensive screening for a wide range of biological activities.

  • Investigation into its effects on specific signaling pathways to elucidate its mechanism of action at the molecular level.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Physical and chemical specifications of Methyl dodonate A acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the physical and chemical specifications, analytical methodologies, and biological relevance of Methyl Dodecanoate. It is intended for researchers, scientists, and professionals in the field of drug development and related disciplines. The compound "Methyl dodonate A acetate" as specified in the query is not a recognized chemical entity in scientific literature. It is presumed that the intended compound is Methyl Dodecanoate , a common fatty acid methyl ester, and this guide will focus on this compound. Methyl Dodecanoate, also known as methyl laurate, is the methyl ester of dodecanoic acid (lauric acid).[1] It is a naturally occurring compound found in various plants and animal fats and is used in the manufacturing of detergents, emulsifiers, and as a flavoring agent.[1]

Physical and Chemical Specifications

The fundamental physical and chemical properties of Methyl Dodecanoate are summarized in the table below. These properties are crucial for its handling, application, and analysis.

PropertyValue
Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol [1][2][3][4]
CAS Number 111-82-0[2][3][5]
Appearance Liquid[4]
Density 0.869 g/mL at 20 °C
Melting Point 4.5-5 °C
Boiling Point 261-262 °C
Flash Point 139 °C (closed cup)
Refractive Index n20/D 1.429-1.433
Water Solubility 0.0012 g/L
logP (Octanol/Water) 5.51
IUPAC Name methyl dodecanoate[6]
Synonyms Methyl laurate, Lauric acid methyl ester[1][2]

Experimental Protocols

1. Synthesis of Methyl Dodecanoate via Esterification

Methyl Dodecanoate can be synthesized by the esterification of decanoic acid with methanol.[7]

  • Materials:

    • Decanoic acid

    • Methanol

    • Sulfuric acid (as catalyst)

    • Acetonitrile (solvent)

    • 20% Sodium carbonate solution

    • Dichloromethane (CH2Cl2)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a well-stirred mixture of decanoic acid (80 mmol), methanol (90 mmol), and acetonitrile (162 mmol), slowly add sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.

    • Slowly heat the reaction mixture to 80-85 °C and maintain this temperature for 16-18 hours.[8]

    • After the reaction is complete, cool the mixture and add it to 100 mL of 20% sodium carbonate solution to neutralize the acid.

    • Extract the reaction mass with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 100 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Methyl Dodecanoate.

    • The product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[8]

2. Analysis of Methyl Dodecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like Methyl Dodecanoate.[9]

  • Instrumentation:

    • Gas Chromatograph (e.g., Agilent 7890B GC System) coupled with a Mass Spectrometer (e.g., Agilent 5977A MSD).[10]

  • Sample Preparation:

    • For solid samples (e.g., rice seeds), weigh 0.1g of the powdered sample into a glass tube.[11]

    • Add 3 mL of 10% acetyl chloride in methanol.

    • Heat the mixture in a water bath at 80°C for two hours for derivatization to fatty acid methyl esters.[11]

    • After cooling, transfer the solution to a centrifuge tube.

    • Add 3 mL of n-hexane and 3 mL of 6% sodium carbonate solution, shake well, and centrifuge for 10 minutes at 4000 rpm.

    • The supernatant containing the methyl esters is collected for GC-MS analysis.[11]

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]

    • Injection Volume: 1 µL.[10]

    • Inlet Temperature: 250°C.[10]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[10]

      • Transfer Line Temperature: 280°C.[10]

      • Ion Source Temperature: 230°C.[10]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization to FAMEs Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for the analysis of Methyl Dodecanoate using GC-MS.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acid Dodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Dodecanoyl_CoA Dodecanoyl-CoA Acyl_CoA_Synthetase->Dodecanoyl_CoA Beta_Oxidation Beta-Oxidation Dodecanoyl_CoA->Beta_Oxidation CPT1/CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methyl_Dodecanoate Methyl Dodecanoate Esterase Esterase Methyl_Dodecanoate->Esterase Esterase->Fatty_Acid

Caption: Simplified pathway of Methyl Dodecanoate metabolism.

Biological Activity

Methyl Dodecanoate, as a fatty acid methyl ester, is involved in various biological processes. Fatty acid esters are known to possess a wide range of biological activities.[12] Research has indicated that some fatty acid methyl esters exhibit antimicrobial, anti-inflammatory, and antioxidant properties.[12][13] Specifically, dodecanoic acid and its esters have been investigated for their biting deterrency against insects like Aedes aegypti. Methyl Dodecanoate is also utilized as a molecular tool in various biochemical applications.[14] It is classified as a metabolite and is involved in lipid metabolism.[1]

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed, hypothetical protocol for the final step in the synthesis of Methyl dodonate A acetate: the acetylation of its precursor, Methyl dodonate A. This protocol is based on well-established methods for the O-acetylation of complex molecules, such as other diterpenes and carbohydrates.[6] This procedure would be applicable for researchers who have isolated Methyl dodonate A and wish to synthesize the acetylated form for further study, or for the final step in a potential total synthesis.

Hypothetical Final Step: Acetylation of Methyl Dodonate A

This protocol describes the conversion of the hydroxyl group in Methyl dodonate A to an acetate ester, yielding this compound. The procedure utilizes acetic anhydride as the acetylating agent and pyridine as a base and solvent.

Quantitative Data Summary

The following table outlines the suggested quantities of reactants and reagents for a laboratory-scale synthesis. These quantities are based on a hypothetical 100 mg of Methyl dodonate A and may need to be adjusted based on the actual scale of the reaction.

Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsQuantity
Methyl Dodonate A (assumed)~334.46 (C₂₀H₃₀O₃)1.0100 mg
Acetic Anhydride (Ac₂O)102.091.5 - 2.0~45 - 60 µL
Dry Pyridine79.10-2 - 10 mL/mmol (~0.6-3 mL)
Dichloromethane (CH₂Cl₂)84.93-For extraction
1 M Hydrochloric Acid (HCl)36.46-For washing
Saturated Sodium Bicarbonate (NaHCO₃)84.01-For washing
Brine (Saturated NaCl)58.44-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Experimental Protocol: O-Acetylation of Methyl Dodonate A

This protocol is adapted from a general procedure for O-acetylation using acetic anhydride in pyridine.[6]

Materials:

  • Methyl Dodonate A

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl dodonate A (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

  • Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents for each hydroxyl group to be acetylated) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow addition of dry methanol (MeOH).

  • Workup: a. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (or ethyl acetate). c. Transfer the solution to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow for Acetylation

Acetylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl Dodonate A in Pyridine add_ac2o Add Acetic Anhydride at 0°C start->add_ac2o react Stir at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Evaporate Pyridine quench->evaporate extract Dilute and Wash evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product Biosynthesis_Pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) diterpene_synthase Diterpene Synthase(s) ggpp->diterpene_synthase clerodane_scaffold Clerodane-type Diterpene Scaffold diterpene_synthase->clerodane_scaffold p450s Cytochrome P450s / Other Enzymes clerodane_scaffold->p450s methyl_dodonate_a Methyl Dodonate A p450s->methyl_dodonate_a acetyltransferase Acetyltransferase methyl_dodonate_a->acetyltransferase final_product This compound acetyltransferase->final_product

References

Application Notes and Protocols for the Analytical Detection of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl dodonate A acetate is a diterpenoid compound isolated from the plant Dodonaea viscosa.[1] As a natural product, it holds potential for further investigation in drug discovery and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, for purity assessment, and for pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information:

PropertyValue
Compound Name This compound
CAS Number 349487-98-5[1][2][3]
Molecular Formula C23H30O5[3]
Molecular Weight 386.49 g/mol [2][3]
Type of Compound Diterpenoid[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

Principle:

Reverse-phase HPLC is a widely used technique for the separation and quantification of moderately polar compounds like diterpenoids. The method described here utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water to achieve optimal separation of this compound from potential impurities. Detection is performed using a UV detector, leveraging the chromophores present in the molecule's structure.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • This compound reference standard (≥98% purity).
  • HPLC-grade acetonitrile, methanol, and water.
  • 0.45 µm syringe filters for sample preparation.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Plant Extracts: Homogenize 1 g of powdered plant material with 10 mL of methanol. Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter.
  • Biological Fluids (e.g., Plasma): Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate to 500 µL of plasma. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.

4. HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or as determined by UV scan)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC Working->Inject Sample Sample Extraction (e.g., Plant material) Filter Filter Extract (0.45 µm) Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection

Principle:

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for detecting trace amounts of this compound in complex biological matrices and for confirming its identity based on its mass-to-charge ratio.

Experimental Protocol:

1. Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • This compound reference standard (≥98% purity).
  • LC-MS grade acetonitrile, methanol, water, and formic acid.

2. Sample Preparation:

  • Follow the same procedures as for HPLC, but use LC-MS grade solvents.

3. LC-MS Conditions:

ParameterCondition
Column UPLC C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-95% B; 10-12 min: 95% B; 12-15 min: 40% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MS Scan Range m/z 100 - 500
MS/MS Transitions Precursor Ion: [M+H]⁺ (m/z 387.2); Product Ions: To be determined by infusion.

4. Data Analysis:

  • Extract the ion chromatogram for the [M+H]⁺ adduct of this compound (m/z 387.2).
  • For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions.

Signaling Pathway for LC-MS Detection:

LCMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output Sample_In Sample Injection LC_Column UPLC C18 Column Separation Sample_In->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z) Detector->Mass_Spectrum

Caption: Logical flow of the LC-MS detection process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle:

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure elucidation and purity assessment.

Experimental Protocol:

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).
  • 5 mm NMR tubes.
  • This compound (≥ 5 mg).
  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
  • Ensure the sample is completely dissolved.

3. NMR Acquisition Parameters:

ExperimentParameter
¹H NMR Pulse Program: zg30; Number of Scans: 16; Spectral Width: 20 ppm; Acquisition Time: 4 s; Relaxation Delay: 2 s
¹³C NMR Pulse Program: zgpg30; Number of Scans: 1024; Spectral Width: 240 ppm; Acquisition Time: 1 s; Relaxation Delay: 2 s
2D NMR (COSY, HSQC, HMBC) Standard pulse programs and parameters as recommended by the instrument manufacturer.

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, coupling constants, and correlations in 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound.

Logical Relationship of NMR Experiments for Structural Analysis:

NMR_Logic Structure Proposed Structure H1 ¹H NMR (Proton Environments) Structure->H1 C13 ¹³C NMR (Carbon Skeleton) Structure->C13 COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13->HSQC C13->HMBC Final Confirmed Structure COSY->Final HSQC->Final HMBC->Final

References

Application Note: In Vitro Assay Development for Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl dodonate A acetate is a novel diterpenoid compound isolated from the herbs of Dodonaea viscosa.[1] Preliminary studies suggest its potential as an anti-cancer agent, necessitating the development of robust in vitro assays to characterize its biological activity. This document outlines a comprehensive approach to evaluate the efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects on cancer cell lines. The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4]

This application note provides detailed protocols for a suite of in vitro assays designed to:

  • Determine the cytotoxic and anti-proliferative effects of this compound.

  • Investigate the induction of apoptosis.

  • Elucidate the compound's impact on the PI3K/Akt/mTOR signaling cascade.

These assays are crucial for the preclinical evaluation of novel therapeutic candidates like this compound.[5]

Materials and Methods

Cell Lines and Culture

Human breast cancer cell line MCF-7 and a non-malignant fibroblast cell line will be used to assess both efficacy and selectivity. Cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[6] A 10 mM stock solution will be prepared in DMSO and stored at -20°C. Working concentrations will be prepared by diluting the stock solution in a complete cell culture medium immediately before use.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[7]

  • Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate at 37°C for an additional 4 hours.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[9][10]

Protocol:

  • Seed MCF-7 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Annexin V binding buffer.[8]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[8]

  • Analyze the stained cells by flow cytometry.[9]

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[11] This protocol will assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13][14]

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[14]

Data Presentation

Table 1: Anti-proliferative Activity of this compound on MCF-7 Cells

Treatment Duration IC50 (µM)
24 hours 75.2 ± 5.1
48 hours 48.5 ± 3.8

| 72 hours | 25.1 ± 2.9 |

Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control (Vehicle) 95.3 ± 2.1 2.5 ± 0.5 2.2 ± 0.4
IC50 (48.5 µM) 60.1 ± 4.5 25.4 ± 3.2 14.5 ± 2.1

| 2x IC50 (97 µM) | 35.8 ± 3.9 | 40.2 ± 4.1 | 24.0 ± 3.5 |

Table 3: Densitometric Analysis of Western Blot Results (Relative Protein Expression)

Treatment (IC50) p-Akt/Total Akt p-mTOR/Total mTOR
0 hours (Control) 1.00 1.00
6 hours 0.65 ± 0.08 0.72 ± 0.09
12 hours 0.42 ± 0.06 0.51 ± 0.07

| 24 hours | 0.21 ± 0.04 | 0.33 ± 0.05 |

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results cell_culture MCF-7 Cell Culture viability_assay MTT Proliferation Assay (24, 48, 72h) cell_culture->viability_assay apoptosis_assay Annexin V/PI Apoptosis Assay (48h) cell_culture->apoptosis_assay western_blot Western Blot Analysis (0-24h) cell_culture->western_blot compound_prep Prepare this compound compound_prep->viability_assay compound_prep->apoptosis_assay compound_prep->western_blot ic50_calc IC50 Calculation viability_assay->ic50_calc flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis densitometry Densitometry of Bands western_blot->densitometry viability_results Anti-proliferative Effect ic50_calc->viability_results apoptosis_results Apoptosis Induction flow_analysis->apoptosis_results pathway_results Pathway Inhibition densitometry->pathway_results

Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MDA This compound MDA->PI3K Inhibition

References

Application Notes: Cell-Based Assays Using Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A acetate is a diterpenoid natural product isolated from the plant Dodonaea viscosa.[1] While specific literature on the cell-based applications of this particular compound is limited, related compounds and extracts from Dodonaea viscosa have demonstrated a range of biological activities, including cytotoxic and apoptotic effects. These application notes provide a framework for investigating the potential of this compound in cell-based assays, drawing upon established methodologies for similar natural products. The following protocols and data tables are presented as a guide for researchers to design and implement their own studies.

Potential Applications

  • Cytotoxicity Screening: Determining the concentration-dependent toxicity of this compound against various cancer cell lines.

  • Apoptosis Induction: Investigating the ability of the compound to induce programmed cell death.

  • Signaling Pathway Analysis: Elucidating the molecular mechanisms by which this compound exerts its cellular effects, with a focus on key pathways involved in cell proliferation and survival such as MAPK/ERK and PI3K/Akt.

Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results from cell-based assays with this compound could be structured.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)25.3 ± 2.1
A549 (Lung Cancer)42.8 ± 3.5
HeLa (Cervical Cancer)31.5 ± 2.8
HepG2 (Liver Cancer)55.1 ± 4.2

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Flow Cytometry with Annexin V/PI Staining)

Treatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)5.2 ± 0.8%
1015.7 ± 1.5%
2548.3 ± 3.9%
5072.1 ± 5.6%

Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells (Western Blot Analysis)

Treatmentp-ERK1/2 (Relative Density)p-Akt (Relative Density)Cleaved Caspase-3 (Relative Density)
Control1.001.001.00
This compound (40 µM)0.45 ± 0.050.38 ± 0.043.2 ± 0.3

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of this compound on cell viability.[2][3]

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound

  • Target cell line

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_workflow Experimental Workflow for Cell-Based Assays cluster_assays Assays A Cell Seeding (96-well or 6-well plates) B Treatment with This compound A->B C Incubation (24-72 hours) B->C D MTT Assay (Cytotoxicity) C->D E Annexin V/PI Staining (Apoptosis) C->E F Western Blot (Signaling Proteins) C->F G Data Acquisition D->G E->G F->G H Data Analysis G->H

Caption: General workflow for in vitro cell-based assays.

G cluster_pathway Hypothesized Signaling Pathway MDAA This compound Receptor Cell Surface Receptor (Hypothetical) MDAA->Receptor Apoptosis Apoptosis MDAA->Apoptosis PI3K PI3K Receptor->PI3K Inhibition MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Apoptosis ERK ERK ERK->Proliferation ERK->Apoptosis MAPK_pathway->ERK

Caption: Hypothesized signaling pathway affected by this compound.

Disclaimer: The experimental data and signaling pathways presented are hypothetical and for illustrative purposes. Researchers should conduct their own experiments to validate these findings for this compound.

References

Application Notes and Protocols for Studying Diterpenoids from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodonaea viscosa, commonly known as the hop bush, is a plant rich in a variety of secondary metabolites, including flavonoids, saponins, and notably, diterpenoids.[1] While specific data on "Methyl dodonate A acetate" is not extensively available in current scientific literature, extracts and other isolated compounds from Dodonaea viscosa have demonstrated significant biological activities. This document provides detailed application notes and protocols for studying the anti-inflammatory and cytotoxic properties of diterpenoid-rich extracts or isolated compounds from this plant, which can serve as a guide for investigating novel molecules like this compound.

The primary biological activities reported for Dodonaea viscosa extracts that are relevant for the study of its diterpenoid constituents include anti-inflammatory, cytotoxic (anti-cancer), analgesic, and antioxidant effects.[1][2][3] In vivo animal models have been successfully used to evaluate the anti-inflammatory and analgesic potential of these extracts.[4][5][6]

Anti-inflammatory Activity

Extracts of Dodonaea viscosa have shown potent anti-inflammatory effects in various animal models. These effects are often attributed to the presence of diterpenes and flavonoids.[5][7][8]

Animal Models

Commonly used animal models to assess anti-inflammatory activity include:

  • Carrageenan-Induced Paw Edema in Rats: A widely used model for acute inflammation.

  • 12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Ear Edema in Mice: A model for topical anti-inflammatory activity.

  • Collagen-Induced Arthritis in Mice: A model for chronic autoimmune-based inflammation, relevant for rheumatoid arthritis.[4]

Quantitative Data from Dodonaea viscosa Studies

The following table summarizes representative quantitative data from studies on the anti-inflammatory effects of Dodonaea viscosa extracts and isolated compounds.

Model Test Substance Dose Animal Effect Reference
Carrageenan-Induced Paw EdemaHydroalcoholic Extract100 mg/kgRat34.34% inhibition of paw edema[1]
Carrageenan-Induced Paw EdemaHydroalcoholic Extract200 mg/kgRat56.01% inhibition of paw edema[1]
Carrageenan-Induced Paw EdemaMethanolic Extract200 mg/kgRat50% inhibition of paw edema[1]
TPA-Induced Ear EdemaDichloromethane Extract3 mg/earMouse97.8% inhibition of edema[5]
TPA-Induced Ear EdemaHautriwaic Acid0.25 mg/earMouse60.2% inhibition of edema[5]
TPA-Induced Ear EdemaHautriwaic Acid0.5 mg/earMouse70.2% inhibition of edema[5]
TPA-Induced Ear EdemaHautriwaic Acid1.0 mg/earMouse87.1% inhibition of edema[5]
Collagen-Induced ArthritisDodonaea viscosa ExtractNot specifiedMouseReduced rheumatoid factor and paw edema[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

Materials:

  • Wistar albino rats (150-200g)

  • Test compound (e.g., diterpenoid extract from Dodonaea viscosa)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III: Test compound (low dose, e.g., 100 mg/kg)

    • Group IV: Test compound (high dose, e.g., 200 mg/kg)

  • Dosing: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Inflammation

The anti-inflammatory effects of compounds from Dodonaea viscosa are likely mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway is the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation COX_Enzymes->Prostaglandins LOX_Enzymes->Leukotrienes Diterpenoids Diterpenoids from Dodonaea viscosa Diterpenoids->COX_Enzymes Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway by Diterpenoids.

Cytotoxic (Anti-Cancer) Activity

Various extracts of Dodonaea viscosa have demonstrated cytotoxic effects against a range of cancer cell lines in vitro.[9][10][11] This suggests the potential of its constituent compounds, including diterpenoids, as anti-cancer agents.

In Vitro Cancer Cell Line Models
  • Breast Cancer: MCF-7, MDA-MB-231[1][12]

  • Colon Cancer: HCT 116, HT-29[1][13]

  • Cervical Cancer: HeLa[1]

  • Lung Cancer: A549[1]

  • Liver Cancer: HepG2[1]

Quantitative Data from Dodonaea viscosa Cytotoxicity Studies

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dodonaea viscosa extracts against various cancer cell lines.

Cell Line Extract IC50 (µg/mL) Reference
MCF-7 (Breast)Ethanolic Extract19.4[9][10]
MCF-7 (Breast)Methanolic Extract8.571[1]
HCT 116 (Colon)Hydroalcoholic Extract60.43[1]
HeLa (Cervical)Hydroalcoholic Extract72.12[1]
A549 (Lung)Methanolic Extract50[1]
HepG2 (Liver)Methanolic Extract52.6[1]
HT-29 (Colon)Ethanolic Extract<20[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., diterpenoid extract)

  • Positive control (e.g., Cisplatin or Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 Determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for In Vivo Anti-Cancer Studies

While in vivo anti-cancer studies for Dodonaea viscosa are less reported, a general workflow for a xenograft mouse model is presented below.

G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Grow to a Palpable Size Implantation->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment Administer Test Compound, Vehicle, or Positive Control Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Analysis Excise Tumors for Weight and Histology Endpoint->Analysis End End Analysis->End

Caption: Workflow for a Xenograft Mouse Model of Cancer.

While specific research on this compound is limited, the broader scientific literature on Dodonaea viscosa provides a strong foundation for investigating its diterpenoid constituents. The established anti-inflammatory and cytotoxic activities of extracts from this plant, along with well-defined animal models and in vitro assays, offer a clear path for researchers. The protocols and data presented here can guide the design of experiments to elucidate the therapeutic potential of novel compounds isolated from Dodonaea viscosa. Further research is warranted to isolate and characterize specific diterpenoids, such as this compound, and evaluate their efficacy and mechanisms of action in these models.

References

Application Notes and Protocols for High-Throughput Screening of Methyl D-donoate A acetate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Methyl D-donoate A acetate for High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "Methyl D-donoate A acetate" did not yield specific information on a compound with this exact name within publicly available scientific literature and databases. The information presented below is based on general principles of high-throughput screening (HTS) and the well-documented role of methyl and acetate groups in drug discovery, which may be relevant to a hypothetical molecule with this name. Should "Methyl D-donoate A acetate" be a novel compound or an internal designation, the following application notes provide a foundational framework that can be adapted once specific biological activities and physicochemical properties are determined.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[1] Methylation, the addition of a methyl group, is a common strategy in drug design to optimize the pharmacodynamic and pharmacokinetic properties of lead compounds.[2][3][4] The presence of a methyl group can influence a molecule's solubility, metabolic stability, and binding affinity to its target.[4][5][6] Similarly, acetate esters are frequently used in pharmaceuticals to improve properties such as membrane permeability.

This document outlines a generalized approach for the high-throughput screening of a hypothetical compound, "Methyl D-donoate A acetate," to identify and characterize its potential therapeutic activities.

Physicochemical Properties (Hypothetical)

A summary of key physicochemical properties is crucial for designing appropriate screening assays. For a hypothetical "Methyl D-donoate A acetate," these properties would need to be experimentally determined. For context, the properties of the related compound, Methyl Acetate, are provided.

PropertyValue (Methyl Acetate)Reference
Molecular Formula C3H6O2[7]
Molar Mass 74.079 g·mol−1[7]
Appearance Colorless liquid[7][8]
Solubility in water ~25% (20 °C)[7]
Melting Point −98 °C[7]
Boiling Point 56.9 °C[7]

High-Throughput Screening Workflow

A typical HTS workflow for a novel compound like "Methyl D-donoate A acetate" would involve primary screening to identify "hits," followed by secondary and confirmatory assays to validate these hits and elucidate their mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization A Compound Library (including Methyl D-donoate A acetate) B High-Throughput Assay (e.g., cell-based, biochemical) A->B C Data Acquisition (Automated Plate Readers) B->C D Hit Identification (Activity > Threshold) C->D E Dose-Response Curves (IC50/EC50 Determination) D->E F Orthogonal Assays (Different Assay Technology) E->F G Selectivity & Specificity (Counter-screens) F->G H Structure-Activity Relationship (SAR) Studies G->H I ADMET Profiling H->I

Caption: A generalized workflow for high-throughput screening and lead development.

Experimental Protocols

The following are example protocols that could be adapted for screening "Methyl D-donoate A acetate" against a hypothetical target, such as a protein kinase.

Primary Biochemical Assay: Kinase Activity

This protocol describes a generic kinase assay to identify inhibitors.

Objective: To identify compounds that inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • 384-well assay plates

  • "Methyl D-donoate A acetate" stock solution in DMSO

  • Positive control (e.g., a known kinase inhibitor like Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Prepare a working solution of "Methyl D-donoate A acetate" at the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Dispense a small volume (e.g., 50 nL) of the compound solution, positive control, and negative control into the wells of a 384-well plate.

  • Add the kinase and substrate mixture to all wells.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate for a further period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate to allow the signal to develop.

  • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

Secondary Assay: Cell-Based Target Engagement

This protocol aims to confirm that the compound interacts with its intended target within a cellular context.

Objective: To measure the extent to which "Methyl D-donoate A acetate" binds to its target protein in live cells.

Materials:

  • Cell line expressing the target protein (e.g., HEK293)

  • Cell culture medium and supplements

  • Cell-based target engagement assay kit (e.g., NanoBRET™, Cellular Thermal Shift Assay (CETSA))

  • "Methyl D-donoate A acetate"

  • Lysis buffer (for CETSA)

  • Antibodies for Western blotting (for CETSA)

Procedure (Example using CETSA):

  • Culture cells to approximately 80% confluency.

  • Treat cells with varying concentrations of "Methyl D-donoate A acetate" or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cool the samples and lyse the cells to release soluble proteins.

  • Separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein quantification methods.

  • Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to determine the thermal shift, indicating target engagement.

Potential Signaling Pathways

The effect of a methyl group can be to enhance binding to a specific pocket on a target protein. If "Methyl D-donoate A acetate" were an inhibitor of a signaling pathway, for example, the MAPK/ERK pathway, its mechanism could be visualized as follows.

Signaling_Pathway cluster_inhibitor Potential Point of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Methyl D-donoate A acetate Inhibitor->RAF

Caption: A hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation and Analysis

All quantitative data from HTS should be carefully analyzed and presented.

Primary Screen Data Analysis

The activity of each compound is typically normalized to controls on the same plate. A common metric is the Z-score or percent inhibition.

Percent Inhibition Calculation: % Inhibition = (1 - (Sample_Value - Positive_Control_Avg) / (Negative_Control_Avg - Positive_Control_Avg)) * 100

Dose-Response Data

For validated hits, a dose-response curve is generated to determine the potency (IC50 or EC50).

CompoundTargetAssay TypeIC50 (µM)
Methyl D-donoate A acetate Kinase XBiochemicalTo be determined
Staurosporine (Control)Kinase XBiochemical0.01
Methyl D-donoate A acetate Kinase XCell-basedTo be determined

Conclusion

While no specific information is currently available for "Methyl D-donoate A acetate," the principles and protocols outlined here provide a robust framework for its evaluation in a high-throughput screening setting. The initial steps would involve the chemical synthesis and characterization of the compound, followed by the development of specific assays based on a hypothesized or known biological target. Careful execution of primary and secondary screens, followed by in-depth mechanistic studies, will be essential to uncover the therapeutic potential of this and other novel chemical entities.

References

Application Note: Quantitative Analysis of Methyl Dodonate A Acetate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Methyl Dodonate A Acetate, a novel diterpenoid derivative, in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and detailed pharmacokinetic studies.

Introduction

This compound is a recently identified diterpenoid believed to be derived from Dodonic Acid, a compound first isolated from Dodonaea viscosa. Diterpenoids from the Dodonaea genus have shown a range of biological activities, prompting further investigation into their derivatives for potential therapeutic applications. Accurate and reliable quantification of these compounds is crucial for understanding their biosynthesis, pharmacological properties, and metabolic fate. This document provides a detailed protocol for the LC-MS/MS analysis of this compound, offering a valuable tool for researchers in the field.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate and purify this compound from a plant matrix.

  • Materials:

    • C18 SPE cartridges (500 mg, 6 mL)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Plant sample (e.g., dried leaves of Dodonaea viscosa)

    • Internal Standard (IS): Deuterated Arachidonic Acid (Arachidonic Acid-d8)

  • Procedure:

    • Extraction: Homogenize 1 gram of the dried plant sample and extract with 10 mL of methanol by sonication for 30 minutes.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Dilution: Take 1 mL of the supernatant, add the internal standard, and dilute with 9 mL of water containing 0.1% formic acid.

    • SPE Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elution: Elute the analyte with 5 mL of acetonitrile.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 30% B

      • 12.1-15 min: 30% B

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Capillary Voltage: 3.5 kV

    • MRM Transitions:

      • This compound: m/z 405.3 → 345.2 (Quantifier), m/z 405.3 → 285.2 (Qualifier)

      • Arachidonic Acid-d8 (IS): m/z 311.3 → 267.2

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 92 - 105%

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plant Sample extraction Methanol Extraction sample->extraction Homogenize centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction centrifugation->spe Dilute Supernatant reconstitution Reconstitution spe->reconstitution Elute & Dry lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Hypothetical Fragmentation Pathway

The proposed fragmentation pathway for this compound in positive ionization mode is illustrated below. The precursor ion at m/z 405.3 undergoes collision-induced dissociation (CID) to produce characteristic product ions.

fragmentation_pathway cluster_fragments Product Ions precursor [M+H]+ m/z 405.3 fragment1 [M+H - C2H2O2]+ m/z 345.2 (Loss of Acetyl Group) precursor->fragment1 CID fragment2 [M+H - C2H2O2 - C2H4O2]+ m/z 285.2 (Loss of Acetyl & Methyl Acetate) precursor->fragment2 CID

Caption: Proposed fragmentation of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, combined with the robust performance of the method, will facilitate further research into the pharmacological and biological roles of this novel diterpenoid. This method can be readily adapted for use in various research and development settings, from natural product discovery to clinical trial support.

Application Notes and Protocols for NMR Spectroscopy of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative NMR data is crucial for the unambiguous structural assignment of a molecule. The following tables are templates for the systematic recording of ¹H and ¹³C NMR data for Methyl dodonate A acetate.

Table 1: ¹H NMR Data for this compound (Template)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration

Table 2: ¹³C NMR Data for this compound (Template)

PositionChemical Shift (δ) ppmDEPT

Experimental Protocols

The following protocols are generalized for the NMR analysis of diterpenoids isolated from plant sources and can be adapted for this compound.

Sample Preparation

A pure sample of this compound is required for unambiguous NMR analysis.

Materials:

  • Isolated and purified this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Add a small amount of TMS (typically 1-2 µL) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently vortex the sample until the compound is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

Standard 1D and 2D NMR experiments are necessary for the complete structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

1D NMR Experiments:

  • ¹H NMR (Proton): This experiment provides information about the chemical environment of the hydrogen atoms in the molecule.

    • Typical Parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR (Carbon-13): This experiment provides information about the carbon skeleton of the molecule.

    • Typical Parameters:

      • Pulse sequence: zgpg30 (with proton decoupling)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Spectral width: 220-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals appear positive, and CH₂ signals appear negative.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the stereochemistry of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of a natural product like this compound.

experimental_workflow cluster_extraction Isolation cluster_nmr NMR Analysis cluster_analysis Structure Elucidation Plant Material (Dodonaea viscosa) Plant Material (Dodonaea viscosa) Extraction Extraction Plant Material (Dodonaea viscosa)->Extraction Chromatographic Purification Chromatographic Purification Extraction->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound Sample Preparation Sample Preparation Pure this compound->Sample Preparation 1D NMR (1H, 13C, DEPT) 1D NMR (1H, 13C, DEPT) Sample Preparation->1D NMR (1H, 13C, DEPT) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (1H, 13C, DEPT)->2D NMR (COSY, HSQC, HMBC, NOESY) Data Analysis Data Analysis 2D NMR (COSY, HSQC, HMBC, NOESY)->Data Analysis Structure Proposal Structure Proposal Data Analysis->Structure Proposal Final Structure Confirmation Final Structure Confirmation Structure Proposal->Final Structure Confirmation

Caption: Experimental workflow for the isolation and NMR-based structure elucidation of this compound.

logical_relationship 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC NOESY NOESY (Spatial Proximity) 1H_NMR->NOESY 13C_NMR 13C NMR (Carbon Skeleton) DEPT DEPT (Carbon Multiplicity) 13C_NMR->DEPT 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete 3D Structure of this compound DEPT->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation

Caption: Logical relationships between different NMR experiments for complete structure elucidation.

References

Application Notes and Protocols: Methyl Dodonate A Acetate as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A acetate is a diterpenoid natural product that has been isolated from plants such as Dodonaea viscosa.[1] As a member of the diterpenoid class of compounds, it holds potential for investigation into various biological activities. However, it is important to note that, as of the current date, specific biological activities, mechanisms of action, and detailed experimental protocols for this compound are not extensively documented in publicly available scientific literature. These application notes, therefore, provide a foundational guide for researchers interested in investigating the potential of this compound. The protocols and pathways described herein are general frameworks that can be adapted for the systematic study of a novel natural product like this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below. This information is essential for the preparation of stock solutions and for use in experimental setups.

PropertyValueSource
CAS Number 349487-98-5[1]
Molecular Formula C₂₃H₃₀O₅Inferred from structure
Molecular Weight 386.48 g/mol Inferred from formula
Class Diterpenoid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Hypothetical Research Applications

Given that this compound is a diterpenoid isolated from Dodonaea viscosa, a plant with a history of use in traditional medicine, it represents a candidate for screening in various biological assays. Potential areas of investigation could include, but are not limited to:

  • Anti-inflammatory Activity: Many diterpenoids exhibit anti-inflammatory properties. This compound could be investigated for its ability to modulate inflammatory pathways, such as the NF-κB or MAPK signaling cascades, in relevant cell models (e.g., macrophages).

  • Anticancer Activity: The cytotoxicity of this compound against various cancer cell lines could be assessed. Subsequent studies could explore its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • Antimicrobial Activity: The compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The following are generalized protocols for the initial investigation of the biological activity of this compound.

Protocol 1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution of this compound for use in cell-based and biochemical assays.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the mass of this compound required to make the desired volume of stock solution (e.g., for 1 mL of a 10 mM stock, use 0.3865 mg).

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for another 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of a novel natural product like this compound.

G cluster_0 Initial Screening Phase cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Compound Acquisition Compound Acquisition Stock Solution Preparation Stock Solution Preparation Compound Acquisition->Stock Solution Preparation Primary Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Stock Solution Preparation->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Studies Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose-Response Studies->Mechanism of Action Studies Target Identification Target Identification Mechanism of Action Studies->Target Identification Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Target Identification->Structure-Activity Relationship (SAR) In Vivo Studies In Vivo Studies Structure-Activity Relationship (SAR)->In Vivo Studies

Caption: General workflow for natural product drug discovery.

Hypothetical Signaling Pathway for Investigation

The diagram below represents a simplified, hypothetical signaling pathway that is often implicated in inflammation and could be a starting point for investigating the mechanism of action of this compound if it shows anti-inflammatory activity.

G Methyl_dodonate_A_acetate Methyl dodonate A acetate IKK IKK Methyl_dodonate_A_acetate->IKK Hypothesized Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB inhibits Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Caption: Hypothetical anti-inflammatory mechanism of action.

Data Presentation

The following table is a template for researchers to record and organize quantitative data obtained from their experiments with this compound.

Assay TypeCell Line / SystemParameter MeasuredResult (e.g., IC50, EC50)Replicates (n)Notes
Cytotoxicitye.g., A549IC50 (48h)Enter Value3
Anti-inflammatorye.g., RAW 264.7NO Inhibition IC50Enter Value3LPS-stimulated
Western Blote.g., RAW 264.7p-IKK levelsEnter Observation2
qPCRe.g., RAW 264.7TNF-α mRNA levelsEnter Fold Change3

Disclaimer: This document is intended for research purposes only. The proposed applications and protocols are based on general principles of natural product research and are not based on established, specific data for this compound. Researchers should conduct their own literature searches and validate all experimental procedures. This compound is not for personal or veterinary use.[3]

References

Applications of Methyl Dodonate A Acetate in Drug Discovery: An Overview Based on Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl dodonate A acetate, a clerodane diterpenoid isolated from the plant Dodonaea viscosa, belongs to a class of natural products with significant potential in drug discovery. While direct experimental data on the biological activities of this compound remains limited in publicly available research, the extensive investigation of other diterpenoids from Dodonaea viscosa provides a strong basis for predicting its potential therapeutic applications. This document outlines the likely areas of pharmacological interest for this compound, based on the activities of structurally similar compounds found in the same plant species. The primary areas of interest include antiviral, anti-inflammatory, and cytotoxic (anticancer) activities.

Potential Therapeutic Applications

Based on the established bioactivities of diterpenoids from Dodonaea viscosa, this compound is a promising candidate for investigation in the following areas:

  • Antiviral Drug Discovery: Clerodane diterpenoids from Dodonaea viscosa have demonstrated notable antiviral effects, particularly against the influenza A virus (H3N2 subtype)[1]. This suggests that this compound may also possess antiviral properties worthy of further investigation.

  • Anti-inflammatory Drug Discovery: Dodonaea viscosa has a history of use in traditional medicine for treating inflammatory conditions[2][3]. Scientific studies have identified clerodane diterpenoids as contributors to the plant's anti-inflammatory effects[3]. Therefore, this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.

  • Cancer Drug Discovery: Various compounds isolated from Dodonaea viscosa have exhibited cytotoxic effects against different cancer cell lines, including breast and colon cancer[2][4][5]. The antiproliferative activity of diterpenoids from this plant suggests that this compound may also hold potential as an anticancer agent[2].

Quantitative Data on Related Diterpenoids from Dodonaea viscosa

While specific quantitative data for this compound is not available, the following table summarizes the activities of other diterpenoids isolated from Dodonaea viscosa, providing a benchmark for potential efficacy.

Compound ClassActivityCell Line/TargetIC50 / EC50 / MICReference
Clerodane DiterpenoidsAntiviral (Anti-influenza A/H3N2)MDCK cellsNot specified[1]
DiterpenoidsAntiproliferativeBreast Cancer CellsNot specified[2]
Clerodane DiterpenoidsATP Citrate Lyase InhibitionEnzyme AssayNot specified[6][7]
DiterpenoidsCytotoxicColon Cancer (HT-29)< 20 µg/mL (for extract)[4][5]
Diterpenoid DerivativesAnti-influenza A virus (H1N1)MDCK cells0.14 - 18.2 µM[8]

Experimental Protocols for Evaluating Bioactivity

The following are detailed methodologies for key experiments that would be relevant for assessing the therapeutic potential of this compound, based on protocols used for similar compounds.

Antiviral Activity Assay (Influenza Virus)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the cytopathic effect (CPE) of the influenza virus in Madin-Darby canine kidney (MDCK) cells.

Protocol:

  • Cell Culture: Culture MDCK cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Propagation: Propagate influenza A virus (e.g., H3N2 or H1N1 subtype) in MDCK cells.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of this compound on MDCK cells using an MTT assay to establish a non-toxic working concentration range.

  • CPE Inhibition Assay:

    • Seed MDCK cells in 96-well plates and grow to confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the virus inoculum and add serial dilutions of this compound in serum-free DMEM containing 2 µg/mL TPCK-trypsin.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Observe the cells for cytopathic effects (CPE) under a microscope.

    • Quantify cell viability using an MTT assay.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

Objective: To evaluate the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in DMEM with 10% FBS.

  • NF-κB Luciferase Reporter Assay:

    • Transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element.

    • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

    • After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of LPS-induced NF-κB luciferase activity.

Cytotoxicity Assay (Cancer Cell Lines)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., breast cancer line MCF-7 or colon cancer line HT-29) in appropriate media.

  • MTT Assay:

    • Seed the cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflow for its bioactivity screening.

G Potential Anti-inflammatory Mechanism of Diterpenoids cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates MDA Methyl dodonate A acetate MDA->IKK Inhibits (?)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G General Workflow for Bioactivity Screening Start Start: Isolate This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT assay on normal cells) Start->Cytotoxicity Antiviral Antiviral Assays (e.g., CPE inhibition) Cytotoxicity->Antiviral Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB reporter) Cytotoxicity->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT on cancer cells) Cytotoxicity->Anticancer Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Antiviral->Mechanism Anti_inflammatory->Mechanism Anticancer->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A generalized workflow for the discovery and development of this compound as a drug lead.

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, the extensive research on other diterpenoids from Dodonaea viscosa strongly suggests its potential as a valuable lead compound in drug discovery. Its structural similarity to compounds with proven antiviral, anti-inflammatory, and cytotoxic properties makes it a compelling candidate for further investigation in these therapeutic areas. The experimental protocols and workflows outlined above provide a clear roadmap for elucidating the pharmacological profile of this compound and exploring its potential for the development of new medicines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl dodonate A acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetate esters. While the principles discussed are broadly applicable to esterification reactions, they are presented here to assist in the synthesis of complex molecules such as "Methyl dodonate A acetate."

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing acetate esters like this compound?

A common and fundamental method for synthesizing esters is the Fischer-Speier esterification, often referred to as Fischer esterification.[1][2][3][4][5] This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to produce an ester and water.[1][2][3][4][5] For the synthesis of a methyl acetate, this would involve the corresponding carboxylic acid and methanol.

Q2: My esterification reaction is showing a low yield. What are the primary reasons for this?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[6][7][8][9][10][11] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[3][6] Other contributing factors can include:

  • Suboptimal Temperature: If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions.[6]

  • Catalyst Issues: An insufficient amount of catalyst or a deactivated catalyst will result in a slow reaction rate.[6]

  • Steric Hindrance: Bulky molecular groups on either the carboxylic acid or the alcohol can physically impede the reaction, slowing it down and lowering the conversion rate.[6]

  • Side Reactions: Undesired reactions, such as the dehydration of the alcohol, can consume the starting materials and reduce the yield of the desired ester.[6]

Q3: How can I improve the yield of my esterification reaction?

To improve the yield, the reaction equilibrium needs to be shifted towards the formation of the ester. This can be achieved by:

  • Using an Excess of One Reactant: Employing a large excess of one of the reactants, usually the less expensive one (often the alcohol), can drive the reaction forward.[3][8]

  • Removing Water: As water is a byproduct, its removal will shift the equilibrium towards the products. This can be done using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent like concentrated sulfuric acid which also acts as the catalyst.[2][3][5]

Q4: How can I monitor the progress of my esterification reaction?

Several techniques can be used to monitor the reaction's progress:

  • Thin Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of starting materials and the appearance of the product.[6]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods provide quantitative analysis of the reaction mixture over time.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting materials to the product.[13][14]

  • Infrared (IR) Spectroscopy: In-line IR spectroscopy can be used for real-time monitoring of the reaction.[12][15]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh batch of a suitable acid catalyst (e.g., H₂SO₄, TsOH) or increase the catalyst loading.[6]
Reaction temperature is too low.Increase the reaction temperature to achieve an adequate reaction rate, while monitoring for potential side reactions.[6]
Presence of excess water in reactants or solvent.Ensure all reactants and solvents are anhydrous.
Formation of Side Products Alcohol dehydration (especially with tertiary alcohols).Use a milder acid catalyst or a lower reaction temperature. Consider alternative esterification methods that do not rely on strong acids.[6]
Other side reactions.Analyze the side products to understand their origin and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation.[6]
Difficulty in Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to help break the emulsion.[6]
Product is water-soluble.Use a more non-polar extraction solvent and perform multiple extractions. Saturating the aqueous layer with salt can also decrease the solubility of the organic product.[6]
Difficulty separating the ester from unreacted starting materials.If the boiling points are sufficiently different, purification can be achieved through distillation.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing a Fischer esterification reaction.

Parameter Typical Range/Condition Considerations
Reactant Ratio (Alcohol:Acid) 3:1 to 10:1 (or higher)Using an excess of the less expensive reactant (usually the alcohol) drives the equilibrium towards the product.[3][8]
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH), Amberlyst-15Sulfuric acid is a strong acid and also acts as a dehydrating agent.[2][16] Solid acid catalysts like Amberlyst-15 are easily filtered and recycled.[16]
Catalyst Concentration 1-5 mol% of the limiting reagentHigher concentrations do not always lead to better yields and can promote side reactions.[16]
Temperature 60-150 °C (Reflux)The optimal temperature depends on the boiling points of the reactants and the desired reaction rate.[2]
Reaction Time 1-24 hoursReaction progress should be monitored (e.g., by TLC) to determine the optimal time.[16]
Water Removal Dean-Stark trap, molecular sievesEssential for driving the reaction to completion.[5]

Experimental Protocols

General Protocol for Fischer Esterification

This protocol describes a general procedure for the synthesis of a methyl ester from a carboxylic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methanol (10 eq, anhydrous)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. Monitor the reaction progress by TLC.[16]

  • Cooling and Concentration: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with a saturated sodium bicarbonate solution until no more gas evolves (this neutralizes the acid catalyst and any unreacted carboxylic acid).

    • Wash the organic layer with brine to help remove residual water.[6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: If necessary, purify the crude ester by distillation or column chromatography.

Visualizations

TroubleshootingWorkflow start Start: Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Review Reaction Conditions check_equilibrium->check_conditions No remove_water Action: Remove Water (e.g., Dean-Stark, molecular sieves) check_equilibrium->remove_water Yes increase_excess Action: Increase Excess of One Reactant check_equilibrium->increase_excess Yes check_catalyst Is the catalyst active and sufficient? check_conditions->check_catalyst end End: Optimized Yield remove_water->end increase_excess->end check_temp Is the temperature optimal? check_catalyst->check_temp Yes add_catalyst Action: Add Fresh/More Catalyst check_catalyst->add_catalyst No check_sterics Are there significant steric hindrances? check_temp->check_sterics Yes adjust_temp Action: Adjust Temperature check_temp->adjust_temp No alt_method Consider Alternative Esterification Method check_sterics->alt_method Yes side_reactions Are there side reactions? check_sterics->side_reactions No add_catalyst->end adjust_temp->end side_reactions->end No modify_conditions Action: Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes modify_conditions->end

Caption: Troubleshooting workflow for low ester conversion.

FischerEsterification step1 Step 1: Protonation of Carbonyl Oxygen step2 Step 2: Nucleophilic Attack by Alcohol step1->step2 step3 Step 3: Proton Transfer step2->step3 step4 Step 4: Elimination of Water step3->step4 step5 Step 5: Deprotonation step4->step5 product Ester Product step5->product

Caption: Simplified mechanism of Fischer esterification.

ExperimentalWorkflow setup Reaction Setup (Reactants + Catalyst) reflux Heating under Reflux setup->reflux monitoring Reaction Monitoring (e.g., TLC, GC) reflux->monitoring monitoring->reflux Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying Drying of Organic Layer workup->drying purification Purification (Distillation/Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for ester synthesis.

References

Technical Support Center: Purification of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methyl dodonate A acetate is a specialized diterpenoid ester for which detailed public purification data is limited. The following troubleshooting guide and FAQs are based on established principles for the purification of complex natural product esters, particularly those of the diterpenoid class. These recommendations should be adapted based on empirical observations during your specific experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis or extraction of this compound?

A1: While specific impurities for this compound are not documented, typical impurities for similar complex diterpenoid esters include:

  • Starting materials and reagents: Unreacted Methyl dodonate A, acetylating agents, and catalysts.

  • Byproducts: Diastereomers, epimers, or isomers formed during the reaction, as well as over-acetylated or incompletely acetylated products.

  • Degradation products: Hydrolysis of the acetate group, or degradation of the diterpenoid core, which can be sensitive to acidic or basic conditions, as well as heat and light.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: My this compound seems to be degrading during purification. What can I do to minimize this?

A2: Degradation of complex esters is a common challenge.[1] Consider the following to enhance stability:

  • Temperature control: Perform all purification steps at reduced temperatures where possible.

  • pH control: Avoid strongly acidic or basic conditions. Use buffers if compatible with your purification method.

  • Minimize exposure: Reduce the time the compound is on a chromatography column or in solution.

  • Inert atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having difficulty separating this compound from a close-running impurity on my silica gel column. What are my options?

A3: Co-elution of closely related compounds, such as diastereomers, is a frequent issue in the purification of complex molecules.[2][3][4] You can try the following:

  • Chromatography optimization: Experiment with different solvent systems to improve resolution. Sometimes, switching to a less polar or more selective solvent system can enhance separation.[5][6]

  • Alternative stationary phases: Consider using different types of chromatography, such as reversed-phase (C18), or columns with different selectivities (e.g., cyano or diol-bonded silica).[7]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the final purification of complex natural products to achieve high purity.[8][9][10]

  • Crystallization: If your compound is crystalline, fractional crystallization can be a powerful technique to separate diastereomers.[3]

Q4: I am struggling to detect my compound during HPLC analysis. What could be the reason?

A4: Many terpenes and their derivatives lack a strong UV chromophore, making detection challenging.[9][11]

  • Low Wavelength UV: Try detecting at a lower wavelength (around 200-220 nm), but be aware that many solvents also absorb in this region.[9][11]

  • Alternative Detectors: If available, use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). A mass spectrometer (MS) can also be used as a detector for LC-MS.[12]

  • Derivatization: For analytical purposes, you could consider derivatizing a small sample with a UV-active tag to aid in detection and quantification.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Irreversible adsorption on silica gel 1. Pre-treat the silica gel with a small amount of a polar solvent (e.g., triethylamine for basic compounds) to deactivate highly acidic sites. 2. Switch to a less acidic stationary phase like alumina or a bonded silica phase.
Compound degradation on the column 1. Run the column at a lower temperature. 2. Use a faster flow rate to minimize the residence time on the column. 3. Ensure the solvents used are free of peroxides or other reactive impurities.
Poor choice of elution solvents 1. Perform small-scale TLC experiments with a wide range of solvent systems to find the optimal conditions for elution. 2. Consider using a gradient elution to improve the separation and recovery of the target compound.[10]
Problem 2: Product is not Crystallizing
Possible Cause Troubleshooting Steps
Presence of impurities 1. The presence of even small amounts of impurities can inhibit crystallization. Further purify the material using preparative HPLC or another round of column chromatography.[13][14] 2. Analyze the sample by NMR or LC-MS to identify potential impurities.
Incorrect solvent system 1. Screen a variety of solvents and solvent mixtures. Good crystallization solvents are often those in which the compound has moderate solubility at room temperature and low solubility at colder temperatures. 2. Try techniques like vapor diffusion or layering a poor solvent over a solution of your compound in a good solvent.
Compound is an oil or amorphous solid 1. Some complex natural products are inherently difficult to crystallize. If the material is pure by other analytical methods (NMR, HPLC), crystallization may not be necessary. 2. Attempt to form a crystalline derivative.

Experimental Protocols

Protocol 1: General Purification of a Diterpenoid Acetate by Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[5][9] A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Separation of Diastereomers by Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method that shows baseline separation of the diastereomers. Test different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water gradients).

  • Scale-Up: Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.

  • Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to each diastereomer peak.

  • Solvent Removal: Remove the HPLC solvents, often by lyophilization if water is present, to obtain the purified diastereomers.

Visualizations

experimental_workflow crude Crude this compound vlc Vacuum Liquid Chromatography (VLC) (Optional first pass) crude->vlc silica Silica Gel Column Chromatography crude->silica vlc->silica tlc TLC Analysis of Fractions silica->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions impurity_check Purity Check (NMR, LC-MS) pure_fractions->impurity_check final_product Pure this compound impurity_check->final_product >95% Pure prep_hplc Preparative HPLC impurity_check->prep_hplc <95% Pure crystallization Crystallization impurity_check->crystallization <95% Pure & Crystalline prep_hplc->final_product crystallization->final_product

Caption: General purification workflow for this compound.

Caption: Troubleshooting logic for low purity.

References

Stability and degradation of Methyl dodonate A acetate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Methyl dodonate A acetate and what are its general properties?

This compound is a diterpenoid natural product. Diterpenoids are a large and structurally diverse class of organic compounds derived from four isoprene units. The presence of an acetate group suggests it is an ester, which can be susceptible to hydrolysis. As a complex natural product, it is likely to be sensitive to heat, light, and extreme pH conditions.

Q2: How should I store this compound to ensure its stability?

To maximize shelf-life, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and kept at low temperatures (-20°C is recommended for long-term storage). For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures for the shortest possible time. Prepare solutions fresh for each experiment whenever possible.

Q3: What are the likely degradation pathways for this compound?

Based on its structure as a diterpenoid acetate, the primary degradation pathways are likely to be:

  • Hydrolysis: The acetate ester group is susceptible to hydrolysis, especially in the presence of water and either acid or base, which would yield the corresponding alcohol (Methyl dodonate A) and acetic acid.

  • Oxidation: Complex organic molecules like diterpenoids can be sensitive to oxidation, which may be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to a variety of degradation products.

  • Thermal Degradation: High temperatures can cause decomposition. For some diterpenes, this can involve elimination reactions.[1]

Q4: I am seeing new peaks in my HPLC analysis of an old sample of this compound. What could they be?

New peaks in an HPLC chromatogram of an aged sample are likely degradation products. The most probable impurity would be the hydrolysis product, Methyl dodonate A (the parent alcohol). Other smaller peaks could represent various oxidation products. To confirm the identity of these new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Loss of biological activity in an experiment. The compound may have degraded in the experimental medium.- Prepare fresh solutions of this compound for each experiment. - Check the pH and composition of your buffer or medium for compatibility. Avoid strongly acidic or basic conditions. - Minimize the exposure of the compound to light and elevated temperatures during the experiment.
Inconsistent results between experimental batches. Degradation of the stock solution or variability in sample handling.- Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. - Always use a consistent protocol for sample preparation and handling. - Periodically check the purity of your stock solution using HPLC.
The appearance of the solid material has changed (e.g., color change, clumping). This could indicate uptake of moisture and subsequent degradation or oxidation.- Discard the material if significant changes are observed. - Ensure the compound is stored in a desiccator to protect it from moisture.

Potential Degradation Pathways

The following table summarizes potential degradation reactions for a diterpenoid acetate like this compound.

Degradation Type Triggering Conditions Potential Products
Hydrolysis Presence of water, accelerated by acidic or basic pH.Methyl dodonate A (alcohol), Acetic Acid.
Oxidation Exposure to air (oxygen), light, peroxide-containing solvents, or other oxidizing agents.Hydroxylated derivatives, ketones, aldehydes, or other oxidized species.
Thermal Degradation High temperatures.Dehydration products, rearranged structures.

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Hydrochloric acid (for acidic stress)
  • Sodium hydroxide (for basic stress)
  • Hydrogen peroxide (for oxidative stress)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • C18 reverse-phase HPLC column
  • Analytical balance
  • pH meter
  • Incubator/oven
  • Photostability chamber

3. Procedure:

Visualizations

Hypothetical_Degradation_Pathway MDAA This compound MDA Methyl Dodonate A (Hydrolysis Product) MDAA->MDA H₂O / H⁺ or OH⁻ Oxidized Oxidized Products MDAA->Oxidized [O] / Light Thermal Thermal Degradation Products MDAA->Thermal Heat (Δ)

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions Stock Prepare Stock Solution Acid Acidic (HCl) Stock->Acid Base Basic (NaOH) Stock->Base Oxidative Oxidative (H₂O₂) Stock->Oxidative Thermal Thermal Stock->Thermal Photo Photochemical Stock->Photo Analysis HPLC Analysis at Time Points (0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (% Degradation, Product Peaks) Analysis->Data

Caption: Workflow for forced degradation stability testing.

References

Technical Support Center: Overcoming Resistance to Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Methyl Dodonate A Acetate in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What are the potential general mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are not yet fully characterized, resistance to anti-cancer agents, in general, can be attributed to several factors. These include:

  • Altered Drug Transport: Decreased uptake or increased efflux of the drug, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1). The induction of the multidrug resistance transporter MDR1 has been observed in resistance to some therapeutic agents[1].

  • Target Modification: Alterations in the molecular target of this compound that reduce its binding affinity.

  • Epigenetic Changes: Modifications in DNA methylation or histone acetylation that alter gene expression, potentially activating pro-survival pathways or silencing tumor suppressor genes[2][3]. For instance, resistance to some drugs can be influenced by changes in the expression of histone deacetylases (HDACs)[2][4].

  • Activation of Alternative Signaling Pathways: Upregulation of compensatory signaling pathways that bypass the inhibitory effects of the drug.

  • Increased Drug Metabolism/Inactivation: Enhanced cellular metabolism of the drug into inactive forms. For example, increased levels of glutathione (GSH) and metallothionein (MT) can contribute to the detoxification of certain cytotoxic agents[5].

  • Alterations in Apoptotic Pathways: Changes in the expression or function of proteins involved in programmed cell death, making the cells less susceptible to apoptosis.

Q2: Could resistance to this compound be related to its potential effects on histone deacetylases (HDACs)?

A2: While the precise mechanism of this compound is under investigation, many natural products are known to influence epigenetic modulators like HDACs. If this compound functions as an HDAC inhibitor, resistance could develop through mechanisms observed for other HDAC inhibitors. These can include:

  • Cross-resistance: Cells resistant to one HDAC inhibitor may show resistance to others[6].

  • Altered HDAC Expression: Increased expression of specific HDACs, such as HDAC3, has been associated with resistance to the HDAC inhibitor belinostat[6].

  • Downregulation of Key Pathways: Decreased expression of antiviral and anti-proliferative pathways, such as the IRF1/STAT1 pathway, has been observed in belinostat-resistant cells[6].

  • Lack of Histone Acetylation: Resistant cells may fail to show an increase in acetylated histones upon treatment[6].

Q3: How can I determine if my resistant cell line has developed cross-resistance to other drugs?

A3: To assess cross-resistance, you can perform cytotoxicity assays (e.g., MTT, SRB, or CellTiter-Glo®) with a panel of other anti-cancer agents. Compare the half-maximal inhibitory concentration (IC50) values of these drugs on your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 for other compounds would indicate cross-resistance. It has been observed that cell lines resistant to certain HDAC inhibitors can exhibit cross-resistance to other inhibitors from different chemical classes[1].

Q4: What initial steps should I take to investigate the mechanism of resistance in my cell line?

A4: A logical first step is to confirm the resistance phenotype and then explore common resistance mechanisms.

  • Confirm Resistance: Perform a dose-response curve with this compound on both the suspected resistant and the parental cell lines to quantify the shift in IC50.

  • Check for Multidrug Resistance: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) to see if your resistant cells show increased efflux.

  • Investigate Target Expression (if known): If the direct molecular target of this compound is known, use Western blotting or qPCR to check for changes in its expression or for mutations via sequencing.

  • Assess Epigenetic Changes: Analyze global histone acetylation levels or the expression of specific HDACs via Western blotting.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in Long-Term Culture
Possible Cause Troubleshooting Steps
Selection of a resistant subpopulation 1. Perform a dose-response analysis to confirm the magnitude of resistance. 2. Compare the morphology and growth rate of the resistant line to the parental line. 3. Consider single-cell cloning to isolate and characterize resistant clones.
Induction of drug efflux pumps 1. Perform a Rhodamine 123 efflux assay. Increased efflux in the resistant line suggests upregulation of ABC transporters. 2. Co-treat with a known P-glycoprotein inhibitor (e.g., Verapamil) and this compound to see if sensitivity is restored. 3. Analyze the expression of MDR1 (ABCB1) via qPCR or Western blotting.
Epigenetic modifications 1. Assess global histone H3 and H4 acetylation levels by Western blot. A lack of increased acetylation after treatment in the resistant line could indicate a block in the pathway. 2. Measure the expression levels of different HDAC classes by qPCR or Western blot.
Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)
Parental5.2 ± 0.40.1 ± 0.0210.5 ± 1.1
Resistant48.7 ± 3.11.2 ± 0.1595.3 ± 8.7

This table illustrates a hypothetical scenario where a cell line resistant to this compound also shows cross-resistance to Doxorubicin and Paclitaxel, suggesting a multidrug resistance phenotype.

Table 2: Hypothetical Protein Expression Changes in Resistant Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)Fold Change
P-glycoprotein (MDR1)1.012.5+12.5
HDAC31.03.2+3.2
Acetyl-Histone H31.0 (untreated), 4.5 (treated)1.0 (untreated), 1.2 (treated)-
IRF11.00.2-5.0

This table shows hypothetical changes in protein levels that could explain resistance, based on known mechanisms for other drugs.

Experimental Protocols

Protocol 1: Determination of IC50 using Sulforhodamine B (SRB) Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell growth inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for P-glycoprotein and Acetylated Histones
  • Protein Extraction: Lyse parental and resistant cells (both untreated and treated with this compound) with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[7].

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-glycoprotein, Acetyl-Histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.

Visualizations

cluster_workflow Experimental Workflow for Investigating Resistance Start Cell line shows increased resistance to Methyl dodonate A acetate Confirm Confirm IC50 Shift (SRB Assay) Start->Confirm CrossResistance Assess Cross-Resistance (Cytotoxicity Panel) Confirm->CrossResistance Mechanism Investigate Mechanism CrossResistance->Mechanism Efflux Drug Efflux Assay (Rhodamine 123) Mechanism->Efflux Is it MDR? Expression Protein Expression Analysis (Western Blot) Mechanism->Expression Target altered? Epigenetics Epigenetic Analysis (Histone Acetylation) Mechanism->Epigenetics Epigenetic changes? Outcome Identify Potential Resistance Mechanism Efflux->Outcome Expression->Outcome Epigenetics->Outcome

Caption: Workflow for investigating drug resistance.

cluster_pathway Potential Mechanisms of Drug Resistance cluster_inside Drug Methyl dodonate A acetate Target Cellular Target Drug->Target Inhibition Efflux Increased Drug Efflux (e.g., P-gp) Drug->Efflux Expulsion Cell Cancer Cell Target->Cell Leads to Cell Death Metabolism Increased Drug Metabolism Metabolism->Drug Inactivates Repair Enhanced DNA Repair Repair->Cell Promotes Survival Apoptosis Inhibition of Apoptosis Apoptosis->Cell Blocks Death

Caption: General pathways of cellular drug resistance.

References

Technical Support Center: Crystallization of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Methyl Dodonate A Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound failing to crystallize?

A1: The most frequent causes for crystallization failure are that the solution is not supersaturated, the presence of impurities that inhibit crystal growth, or the selection of an inappropriate solvent system. It is also possible that the concentration of this compound is too low.[1]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to high supersaturation, rapid cooling, or the presence of impurities. To resolve this, try lowering the concentration, slowing the cooling rate, or using a different solvent or solvent mixture.

Q3: The crystals I obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization.[2][3] To encourage the growth of larger crystals, a slower crystallization process is necessary. This can be achieved by reducing the rate of cooling, using a solvent in which the compound has slightly higher solubility, or by employing a vapor diffusion or slow evaporation method.

Q4: My crystallization yield is consistently low. What steps can I take to improve it?

A4: Low yield can be attributed to several factors, including incomplete precipitation from the mother liquor, using a solvent in which the compound is too soluble, or losses during filtration and washing. To improve your yield, ensure the solution is sufficiently cooled to maximize precipitation, choose an anti-solvent to add to the mixture, and minimize the volume of cold solvent used for washing the crystals.

Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound may be below the saturation point at the cooling temperature.

    • Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again. Be cautious not to over-concentrate, which can lead to oiling out.

  • Nucleation Failure: Spontaneous nucleation may not be occurring.

    • Solution 1: Seeding. Introduce a small seed crystal of this compound to the solution to initiate crystal growth.[4][5]

    • Solution 2: Scratching. Gently scratch the inside surface of the glass vessel with a glass rod to create nucleation sites.[1]

  • Inhibitory Impurities: The presence of soluble impurities can hinder crystal formation.

    • Solution: Purify the this compound further using techniques like column chromatography before attempting crystallization.

Problem 2: Formation of an Oil Instead of Crystals

Symptoms: A liquid phase separates from the solution upon cooling.

Possible Causes & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to liquid-liquid phase separation.

    • Solution: Add a small amount of fresh solvent to dissolve the oil, then cool the solution more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

    • Solution: Decrease the cooling rate. Allow the solution to cool to room temperature slowly before transferring it to a colder environment (e.g., refrigerator or ice bath).

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization of this specific compound.

    • Solution: Experiment with different solvents or solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity (Dipole Moment, D)Water MiscibilityNotes
Methyl Acetate571.7725% at 20°C[6][7]A polar aprotic solvent.[8]
Ethyl Acetate771.788.7% at 20°CCommonly used for crystallization.
Acetone562.88MiscibleA polar aprotic solvent, often used as a co-solvent.
Ethanol781.69MiscibleA polar protic solvent.
Methanol651.70MiscibleA polar protic solvent.
Dichloromethane401.601.3% at 20°CA non-polar solvent.
Hexane69~0ImmiscibleA non-polar solvent, often used as an anti-solvent.
Toluene1110.36ImmiscibleA non-polar solvent.

Note: The choice of solvent is critical and should be determined experimentally.

Table 2: Example Solubility Profile of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Methanol50250
Ethyl Acetate20150
Acetone80300
Dichloromethane540
Hexane<15

This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: General Crystallization of this compound

  • Dissolution: In a clean glass vessel, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 60-70°C). Stir until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the vessel and allow the solution to cool slowly to room temperature. To promote slower cooling, the vessel can be placed in an insulated container.

  • Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator (4°C) or an ice bath (0°C) to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start Crystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue poor_quality Poor Crystal Quality (Small/Needles) start->poor_quality Issue success Successful Crystallization start->success Ideal Outcome concentrate Concentrate Solution no_crystals->concentrate Try First dilute Dilute Solution oiling_out->dilute Try First slow_cool Slow Cooling Rate poor_quality->slow_cool Try First concentrate->success add_seed Add Seed Crystal / Scratch concentrate->add_seed add_seed->success purify Purify Compound add_seed->purify purify->success change_solvent Change Solvent System purify->change_solvent dilute->success dilute->slow_cool slow_cool->success slow_cool->change_solvent slow_cool->change_solvent change_solvent->success

Caption: Troubleshooting workflow for crystallization.

SolventSelection start Select Solvent System solubility_check Determine Solubility: High at high temp? Low at low temp? start->solubility_check single_solvent Use Single Solvent solubility_check->single_solvent Yes solvent_mixture Use Solvent/Anti-Solvent Mixture solubility_check->solvent_mixture No proceed Proceed with Crystallization single_solvent->proceed find_good_solvent Find a 'Good' Solvent (High Solubility) solvent_mixture->find_good_solvent find_anti_solvent Find an 'Anti-Solvent' (Low Solubility) find_good_solvent->find_anti_solvent dissolve Dissolve in 'Good' Solvent find_anti_solvent->dissolve add_anti_solvent Slowly Add 'Anti-Solvent' dissolve->add_anti_solvent add_anti_solvent->proceed

Caption: Logical workflow for solvent selection.

References

Technical Support Center: Impurity Profiling of Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific impurity profile of Methyl dodonate A acetate is limited. This guide provides generalized troubleshooting advice, FAQs, and protocols applicable to the impurity profiling of pharmaceutical compounds of similar nature, using "this compound" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

Impurities in Active Pharmaceutical Ingredients (APIs) like this compound can originate from various sources throughout the manufacturing process. These include:

  • Starting materials and reagents: Impurities present in the initial materials can be carried through the synthesis.

  • Intermediates: Unreacted intermediates or by-products from intermediate steps.

  • By-products of the main reaction: Products from alternative reaction pathways.

  • Degradation products: Impurities formed by the degradation of the final product under storage or processing conditions (e.g., hydrolysis, oxidation).

  • Catalysts and solvents: Residual catalysts (e.g., heavy metals) and solvents used in the synthesis.

Q2: Which analytical technique is most suitable for the impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for impurity profiling of pharmaceutical compounds. These methods offer high resolution, sensitivity, and accuracy for separating and quantifying impurities. Mass Spectrometry (MS), particularly when coupled with HPLC/UPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown impurities.

Q3: How can I distinguish between a system peak and a genuine impurity peak in my chromatogram?

To differentiate between a system peak (originating from the mobile phase or the instrument) and a true impurity, you can inject a blank sample (mobile phase or solvent used to dissolve the sample). Any peaks that appear in the blank injection at the same retention time as in the sample injection are likely system peaks or solvent artifacts.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC/UPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 2: Secondary Interactions.

    • Solution: The analyte may be interacting with active sites on the stationary phase. Try adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base or acid (e.g., triethylamine) to the mobile phase can also help.

  • Possible Cause 3: Column Degradation.

    • Solution: The column may be nearing the end of its lifespan. Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Inconsistent Retention Times

  • Possible Cause 1: Fluctuation in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.

  • Possible Cause 2: Temperature Variations.

    • Solution: Use a column oven to maintain a consistent temperature. Ensure the laboratory environment has stable ambient temperature.

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is especially critical for gradient methods.

Issue 3: Ghost Peaks (Peaks Appearing in Blank Runs)

  • Possible Cause 1: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash program on the autosampler. Inject a series of blank samples to ensure the system is clean.

  • Possible Cause 2: Contaminated Mobile Phase or Solvent.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Possible Cause 3: Sample Degradation in the Autosampler.

    • Solution: Use a cooled autosampler to prevent the degradation of thermally labile compounds.

Quantitative Data Summary

The following table presents hypothetical data for impurities found in three different batches of this compound.

ImpurityBatch A (%)Batch B (%)Batch C (%)Identification Status
Impurity 10.120.150.11Identified
Impurity 20.080.070.09Identified
Impurity 3Not Detected0.05Not DetectedIdentified
Unknown 10.060.050.07Unidentified
Unknown 20.03Not Detected0.04Unidentified
Total Impurities 0.29 0.32 0.31

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks and report the area percentage of each impurity.

Visualizations

ImpurityProfilingWorkflow start Sample Received prep Sample Preparation (1.0 mg/mL in Diluent) start->prep hplc HPLC-UV Analysis prep->hplc data Data Processing (Integration & Quantification) hplc->data lcms LC-MS Analysis for Unknowns investigate Investigation Required lcms->investigate data->lcms Unknown Peaks > 0.1% decision Impurity Levels Acceptable? data->decision report Reporting (Impurity Profile) release Batch Release decision->release Yes decision->investigate No

Caption: Experimental workflow for impurity profiling.

HPLCTroubleshooting start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No overload Reduce Sample Concentration peak_shape->overload Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No mobile_phase Check Mobile Phase Preparation & Degassing retention_time->mobile_phase Yes wash Improve Needle Wash ghost_peaks->wash Yes end Issue Resolved ghost_peaks->end No ph Adjust Mobile Phase pH overload->ph column Replace Column ph->column column->end temp Use Column Oven mobile_phase->temp equilibration Increase Equilibration Time temp->equilibration equilibration->end solvents Use Fresh, High-Purity Solvents wash->solvents autosampler Cool Autosampler solvents->autosampler autosampler->end

Caption: Troubleshooting guide for common HPLC issues.

Preventing epimerization of Methyl dodonate A acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the epimerization of Methyl dodonate A acetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where a single chiral center in a molecule inverts, leading to the formation of a diastereomer called an epimer. For this compound, which possesses a complex bicyclo[3.3.1]nonane framework, maintaining the specific stereochemistry is often crucial for its biological activity. Epimerization can lead to a mixture of diastereomers, potentially reducing the efficacy of the compound or introducing unintended pharmacological effects. The primary concern is the potential for epimerization at the carbon atom alpha to the methyl ester group.

Q2: Under what conditions is epimerization of this compound most likely to occur?

Epimerization of this compound is most likely to occur under basic conditions.[1][2] The presence of a base can facilitate the removal of a proton from the carbon adjacent to the methyl ester's carbonyl group, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original compound and its epimer. The extent of epimerization is influenced by factors such as the strength of the base, temperature, solvent, and reaction time. Acidic conditions can also potentially lead to isomerization, though base-catalyzed epimerization is more commonly reported for similar structures.

Q3: How can I detect if my sample of this compound has undergone epimerization?

The most effective methods for detecting and quantifying epimerization are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful tool to separate and quantify diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to detect the presence of epimers, as the different stereochemistry will result in distinct chemical shifts for certain protons. Thin-Layer Chromatography (TLC) can sometimes distinguish between epimers, offering a rapid qualitative assessment.[3]

Q4: Can I reverse epimerization if it has already occurred?

Reversing epimerization to obtain a single, pure stereoisomer can be challenging. In some cases, it may be possible to re-equilibrate the mixture under specific conditions to favor the desired epimer, particularly if one epimer is thermodynamically more stable.[1][2][4] However, this often results in an equilibrium mixture rather than a complete conversion. Separation of the epimers using chromatography is typically the more practical approach to obtain the desired pure compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC or NMR analysis suggesting the presence of an impurity. The sample may have undergone epimerization.Analyze the sample using a chiral HPLC column to confirm the presence of diastereomers. Compare the NMR spectrum to a reference standard of the pure desired epimer.
Loss of biological activity of the compound. Epimerization at a critical stereocenter may have occurred, leading to a less active or inactive diastereomer.Review all experimental steps for potential exposure to basic or harsh acidic conditions. Re-purify the compound by chiral chromatography to isolate the active epimer.
Inconsistent experimental results. The ratio of epimers in your starting material may vary between batches, or epimerization may be occurring to a variable extent during your experiments.Implement routine quality control checks using HPLC or NMR to determine the epimeric purity of your this compound before use. Strictly control reaction conditions (pH, temperature, time) to minimize epimerization.

Experimental Protocols

Protocol 1: Mild Saponification of this compound to Minimize Epimerization

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid under mild basic conditions to reduce the risk of epimerization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of LiOH in deionized water.

  • Slowly add the LiOH solution dropwise to the stirred solution of this compound at 0 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction should be stopped as soon as the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH is acidic (pH ~3-4).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

  • Analyze the product for epimeric purity using chiral HPLC or NMR.

Protocol 2: Analytical Detection of Epimers by HPLC

This protocol provides a general method for the analysis of this compound and its potential epimer using HPLC.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).

Mobile Phase (example):

  • A mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve the best separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Prepare a standard solution of your this compound sample in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

  • Set the UV detector to a wavelength where the compound has significant absorbance.

  • Inject the sample onto the column.

  • Record the chromatogram. The presence of a second peak with the same mass spectrum (if using LC-MS) but a different retention time is indicative of an epimer.

  • The ratio of the epimers can be determined by integrating the peak areas.

Quantitative Data Summary

The following table summarizes conditions that have been reported to influence epimerization in bicyclo[3.3.1]nonane systems, which is the core structure of this compound. Note that these are general observations and the optimal conditions for this compound may need to be determined empirically.

Condition Observation Implication for this compound Reference
Base Strength Strong bases (e.g., KOH) and prolonged reaction times can lead to thermodynamic equilibrium, resulting in a mixture of epimers.The use of milder bases (e.g., LiOH) and careful monitoring of reaction times is recommended to minimize epimerization.[1][2]
Temperature Higher temperatures generally accelerate the rate of epimerization.Reactions should be conducted at the lowest effective temperature. 0 °C or below is often preferred for base-sensitive substrates.[1]
Kinetic vs. Thermodynamic Control Under milder, kinetically controlled conditions, the formation of one epimer may be favored. More forcing conditions can lead to a thermodynamically controlled mixture.To preserve the original stereochemistry, reaction conditions should be kept as mild as possible to remain under kinetic control.[1][2][4]

Visualizations

Epimerization Mechanism

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization Start This compound (Original Epimer) Enolate Planar Enolate Intermediate Start->Enolate + Base - H+ End This compound (Mixture of Epimers) Enolate->End + H+

Caption: Base-catalyzed epimerization of this compound proceeds through a planar enolate intermediate.

Experimental Workflow for Minimizing Epimerization

Experimental_Workflow cluster_1 Workflow for Handling this compound Start Start: Pure this compound Reaction Perform Reaction (e.g., Saponification) Start->Reaction Mild_Conditions Use Mild Conditions: - Low Temperature (0°C) - Weak Base (LiOH) - Monitor Reaction Closely Reaction->Mild_Conditions Workup Aqueous Workup (Acidic Quench) Reaction->Workup Analysis Analyze Product Purity (Chiral HPLC, NMR) Workup->Analysis Pure Desired Product (No Epimerization) Analysis->Pure Purity Confirmed Impure Product with Epimer (Requires Purification) Analysis->Impure Epimer Detected Purification Chiral Chromatography Impure->Purification Purification->Pure

Caption: Recommended experimental workflow to minimize and assess epimerization of this compound.

References

Enhancing the bioavailability of Methyl dodonate A acetate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl Dodonate A Acetate

Welcome to the technical support center for enhancing the in vivo bioavailability of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely bioavailability challenges?

This compound is a clerodane diterpene, a class of natural compounds often isolated from plant species like Dodonaea viscosa[1][2]. Like many diterpenoids, it is a lipophilic (fat-soluble) molecule[3]. The primary challenge in achieving good oral bioavailability for such compounds is their poor aqueous solubility[4][5][6]. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption and results in low and variable bioavailability[5][7].

Q2: I am observing very low plasma concentrations of this compound in my animal studies. What are the potential causes and solutions?

Low plasma concentration is a classic indicator of poor oral bioavailability. The primary causes are typically:

  • Poor Aqueous Solubility: The compound is not dissolving effectively in the gut.

  • Low Permeability: The compound cannot efficiently cross the intestinal wall.

  • Rapid First-Pass Metabolism: The compound is metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.

Troubleshooting Solutions:

  • Formulation Enhancement: The most effective solution is to improve the formulation. Simple suspensions are often inadequate for highly lipophilic compounds. Consider advanced formulation strategies designed to increase solubility and absorption.[7][8]

  • Route of Administration: If initial oral studies fail, consider intravenous (IV) administration to determine the compound's intrinsic pharmacokinetic properties without the absorption barrier. This will help differentiate between poor absorption and rapid clearance.

  • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux pumps like P-gp, which actively transport it back into the GI lumen. This can be investigated using in vitro Caco-2 cell assays.

Q3: What are the most promising formulation strategies to enhance the bioavailability of a lipophilic compound like this compound?

Several formulation strategies can significantly improve the oral bioavailability of hydrophobic drugs.[4][6][7] The choice depends on the specific properties of the compound and the desired therapeutic application.

  • Lipid-Based Drug Delivery Systems (LBDDS): These are often the most effective. Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[6][7][8] When this mixture contacts aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug in a dissolved state for absorption.[6][7]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6] Methods like spray drying or melt extrusion can be used. This enhances the dissolution rate by presenting the drug in a finely dispersed or amorphous form.[6][7]

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[5] This is a conventional but sometimes effective approach.[5][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate the lipophilic drug molecule, forming an inclusion complex that has greatly improved water solubility.[10]

  • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, improve its solubility, and enhance its uptake across the intestinal barrier.[8]

The diagram below illustrates the main barriers to oral bioavailability that these strategies aim to overcome.

G cluster_0 Gastrointestinal (GI) Tract cluster_1 Systemic Circulation cluster_2 Enhancement Strategies Drug Oral Drug (this compound) Dissolution Dissolution (Poor Solubility Barrier) Drug->Dissolution Ingestion Absorbed Drug in Solution (Absorbed) Dissolution->Absorbed Solubilization PortalVein Portal Vein Absorbed->PortalVein Intestinal Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Metabolites removed LBDDS Lipid-Based Systems (SEDDS, SMEDDS) LBDDS->Dissolution Improves SD Solid Dispersions SD->Dissolution Improves Micronization Micronization Micronization->Dissolution Improves Nano Nanoparticles Nano->Absorbed Enhances Nano->Liver Protects From

Caption: Barriers to oral bioavailability and corresponding enhancement strategies.

Troubleshooting Guides & Experimental Protocols

Problem 1: My compound won't dissolve in the aqueous vehicle for my in vivo study.

This is expected for a lipophilic compound. Using co-solvents or creating a suspension is a common first step, but often insufficient. A lipid-based formulation is a superior alternative.

Solution: Protocol for Preparing a Simple Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a SEDDS formulation. The ratios of oil, surfactant, and co-surfactant must be optimized for your specific compound.

Materials:

  • This compound

  • Oil: Long-chain triglycerides (e.g., Olive oil, Sesame oil) or medium-chain triglycerides (e.g., Capryol™ 90)

  • Surfactant: A non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value, e.g., Tween® 80, Kolliphor® RH40.

  • Co-surfactant/Co-solvent: To improve drug solubility and emulsification, e.g., Transcutol® P, Propylene Glycol.

  • Glass vials, magnetic stirrer, water bath.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients. Add an excess amount of the compound to 2 mL of each excipient, vortex for 2 minutes, and shake in a water bath at 40°C for 48 hours. Centrifuge and analyze the supernatant for drug concentration using HPLC.

  • Formulation Preparation: a. Based on solubility data, select an oil, surfactant, and co-surfactant. b. Weigh the required amount of this compound and dissolve it in the chosen oil by gentle heating (40°C) and stirring. c. Add the surfactant and co-surfactant to the oil-drug mixture. d. Continue stirring until a clear, homogenous isotropic mixture is formed. This is your SEDDS pre-concentrate.

  • Emulsification Test: a. Add 1 mL of the prepared SEDDS formulation dropwise into 250 mL of distilled water in a glass beaker, stirring gently with a magnetic stirrer. b. Observe the spontaneity of emulsification and the appearance of the resulting emulsion (it should be clear to bluish-white). c. Droplet size analysis using a particle size analyzer is recommended to confirm the formation of a micro/nanoemulsion (typically <200 nm).

Problem 2: How do I design and execute an in vivo pharmacokinetic study to compare my enhanced formulation against a simple suspension?

A well-designed pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability.

Solution: Protocol for a Comparative Oral Pharmacokinetic Study in Rats

Study Design:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g).

  • Groups (n=5-6 per group):

    • Group 1 (Control): this compound administered as a simple suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group 2 (Test): this compound administered in the optimized formulation (e.g., SEDDS).

    • Group 3 (IV - Optional but Recommended): this compound administered intravenously to determine absolute bioavailability.

  • Design: A single-dose, parallel-group design is common. A crossover design can also be used if the washout period is sufficient.[11]

Methodology:

  • Animal Preparation: Fast the rats overnight (12-18 hours) before dosing but allow free access to water.

  • Dosing:

    • Oral Groups: Administer the respective formulations via oral gavage at a consistent dose (e.g., 20 mg/kg).

    • IV Group: Administer the drug (dissolved in a suitable IV vehicle like a solution with DMSO and PEG400) via the tail vein at a lower dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

The workflow for this type of study is visualized below.

G start Study Design grouping Animal Grouping (Control, Test, IV) start->grouping fasting Overnight Fasting grouping->fasting dosing Dosing (Oral Gavage / IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Plasma Separation sampling->centrifuge storage Store Plasma @ -80°C centrifuge->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc PK Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc end Compare Formulations pk_calc->end

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Data Presentation

After conducting a PK study, the data should be summarized to clearly demonstrate the impact of the formulation.

Table 1: Example Pharmacokinetic Parameters for this compound Formulations in Rats (Dose: 20 mg/kg Oral)

ParameterControl Formulation (Suspension)Enhanced Formulation (SEDDS)Fold Increase
Cmax (ng/mL) 85 ± 21495 ± 785.8x
Tmax (h) 4.0 ± 1.01.5 ± 0.5-
AUC₀₋₂₄ (ng·h/mL) 510 ± 1123,215 ± 4506.3x
Relative Bioavailability (%) 100% (Reference)630%6.3x

Data are presented as mean ± SD (n=6) and are hypothetical examples based on typical results for enhanced formulations of lipophilic drugs.

Interpretation:

  • Cmax (Maximum Concentration): A higher Cmax for the SEDDS group indicates a faster and greater rate of absorption.

  • Tmax (Time to Cmax): A shorter Tmax for the SEDDS group suggests the drug is absorbed more quickly.

  • AUC (Area Under the Curve): This represents the total drug exposure over time. The significantly higher AUC for the SEDDS group demonstrates a much greater extent of absorption.

  • Relative Bioavailability: Calculated as (AUC_Test / AUC_Control) * 100, this value quantifies the overall improvement in bioavailability. In this example, the SEDDS formulation increased bioavailability by over 6-fold.

References

Validation & Comparative

Validating the Biological Target of Methyl Dodonate A Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl dodonate A acetate (MDAA) is a diterpenoid compound isolated from the plant Dodonaea viscosa. While the specific biological target of MDAA has not been definitively validated, emerging evidence suggests that related compounds from the same plant family potently inhibit ATP Citrate Lyase (ACLY). This guide provides a comparative framework for researchers aiming to validate ACLY as a biological target of MDAA, outlining key experimental approaches and comparing MDAA's potential activity with established ACLY inhibitors.

Putative Biological Target: ATP Citrate Lyase (ACLY)

ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. The upregulation of ACLY has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.

Recent studies have shown that several clerodane diterpenoids isolated from Dodonaea viscosa exhibit potent inhibitory effects on ACLY.[1][2][3] This provides a strong rationale for investigating whether MDAA, a structurally related diterpenoid, also targets this enzyme.

Comparative Analysis of ACLY Inhibitors

To effectively validate and characterize the potential inhibitory activity of this compound against ACLY, it is essential to compare its performance with well-established ACLY inhibitors. The following table summarizes key data for known inhibitors that can serve as positive controls and benchmarks in experimental assays.

CompoundType of InhibitionIC₅₀Mechanism of ActionKey Features
Bempedoic Acid Competitive~30 µM (as CoA ester)Prodrug that is converted to its CoA ester, which then competes with Coenzyme A for binding to ACLY.[4]FDA-approved for hypercholesterolemia. Liver-specific activation.
NDI-091143 Allosteric2.1 nMBinds to an allosteric pocket adjacent to the citrate-binding site, preventing citrate from binding and being recognized by the enzyme.[5][6]High-potency inhibitor, but may have pharmacokinetic challenges.[6]
(-)-Hydroxycitric Acid Competitive~3 µM (Kᵢ)A natural product that acts as a competitive inhibitor of ACLY.[7]Found in Garcinia cambogia; used in dietary supplements. Low cell permeability can limit its effectiveness.[7]
Dodovisin A & E Not specifiedPotentClerodane diterpenoids from Dodonaea viscosa that have demonstrated potent inhibitory activity against ACLY.[1][3]Structurally related to MDAA, providing a strong basis for target hypothesis.
Strictic Acid Not specifiedPotentAnother clerodane diterpenoid from Dodonaea viscosa with potent ACLY inhibitory activity.[1][3]Further supports the hypothesis that clerodane diterpenoids from this plant source are a promising class of ACLY inhibitors.
This compound (Hypothesized) To be determinedTo be determinedLikely to be a competitive or allosteric inhibitor based on the activity of structurally similar compounds.The subject of target validation. Its efficacy and mechanism of action against ACLY need to be experimentally determined.

Experimental Protocols for Target Validation

Validating ACLY as the biological target of MDAA requires a multi-faceted approach, employing a series of well-established biochemical and cell-based assays.

In Vitro ACLY Inhibition Assay

This initial step directly measures the ability of MDAA to inhibit the enzymatic activity of purified ACLY.

Principle: The assay quantifies the production of acetyl-CoA from citrate, which is dependent on ACLY activity. Inhibition of this reaction by MDAA will result in a decreased signal. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to ACLY activity.[8]

Protocol:

  • Reagents: Recombinant human ACLY, ATP, Coenzyme A, Citrate, ADP-Glo™ Kinase Assay kit (or similar), test compounds (MDAA and positive controls).

  • Procedure:

    • Prepare a reaction mixture containing ACLY enzyme in a buffer.

    • Add varying concentrations of MDAA or control inhibitors.

    • Initiate the reaction by adding ATP, CoA, and citrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and add the ADP-Glo™ reagent to quantify the amount of ADP produced.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of MDAA and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (MDAA) to its target protein (ACLY) can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at different temperatures.

Protocol:

  • Cell Culture: Grow cells (e.g., a cancer cell line with high ACLY expression) to confluency.

  • Treatment: Treat cells with either vehicle control or MDAA for a specific duration.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble ACLY at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of ACLY in the presence of MDAA indicates direct target engagement.

Western Blot Analysis of Downstream Pathways

This experiment assesses the functional consequences of ACLY inhibition in cells.

Principle: Inhibition of ACLY by MDAA should lead to a decrease in the cellular levels of acetyl-CoA. This will, in turn, affect downstream pathways such as fatty acid synthesis and histone acetylation. A key indicator is the level of histone H3 acetylation at lysine 27 (H3K27ac).

Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of MDAA for a set time.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ACLY (as a measure of activation), total ACLY, and H3K27ac. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities to determine the effect of MDAA on ACLY levels and the downstream marker H3K27ac.

Visualizing the Target Validation Workflow and Signaling Pathway

To aid in the conceptualization of the experimental design and the biological context, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Purified ACLY Purified ACLY ACLY Inhibition Assay ACLY Inhibition Assay Purified ACLY->ACLY Inhibition Assay + MDAA / Controls IC50 Determination IC50 Determination ACLY Inhibition Assay->IC50 Determination Conclusion Conclusion IC50 Determination->Conclusion Cultured Cells Cultured Cells CETSA CETSA Cultured Cells->CETSA + MDAA Western Blot Western Blot Cultured Cells->Western Blot + MDAA Target Engagement Target Engagement CETSA->Target Engagement Target Engagement->Conclusion Downstream Effects Downstream Effects Western Blot->Downstream Effects Downstream Effects->Conclusion Target Hypothesis Target Hypothesis Target Hypothesis->Purified ACLY Target Hypothesis->Cultured Cells

Caption: Experimental workflow for validating ACLY as a target of MDAA.

G Glucose Glucose Citrate (Mitochondria) Citrate (Mitochondria) Glucose->Citrate (Mitochondria) Citrate (Cytosol) Citrate (Cytosol) Citrate (Mitochondria)->Citrate (Cytosol) ACLY ACLY Citrate (Cytosol)->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation MDAA (Hypothesized) MDAA (Hypothesized) MDAA (Hypothesized)->ACLY

Caption: Hypothesized mechanism of MDAA via inhibition of the ACLY pathway.

By following this structured approach, researchers can systematically investigate and validate whether ATP Citrate Lyase is a primary biological target of this compound. This will be a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

References

A Comparative Analysis of Diterpenes from Dodonaea viscosa and Other Prominent Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, compounds derived from medicinal plants are a significant source of novel therapeutic agents. This guide provides a comparative overview of the biological activities of diterpenes isolated from Dodonaea viscosa, commonly known as hopbush, against other well-researched natural products: curcumin, resveratrol, and quercetin. The focus is on their anti-inflammatory, anticancer, and antioxidant properties, supported by available experimental data. While specific quantitative data for "Methyl dodonate A acetate" is limited in publicly accessible literature, this comparison will draw upon data for other bioactive diterpenes and flavonoids isolated from Dodonaea viscosa to provide a representative analysis.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected compounds. It is important to note that direct comparison of IC50 and ED50 values should be interpreted with caution due to variations in experimental models and conditions.

Table 1: Anti-inflammatory Activity

CompoundAssayModelIC50 / ED50Reference
Hautriwaic Acid (from D. viscosa)TPA-induced ear edemaIn vivo (mouse)ED50: 0.158 mg/ear[1]
Curcumin NF-κB inhibitionRAW264.7 cellsIC50 vs. log of autoxidation rate (R²) of 0.75[2]
Indomethacin (Control) TPA-induced ear edemaIn vivo (mouse)86% inhibition at 1 mg/ear[1]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50 (µM)Reference
Santin (Compound 6) (from D. viscosa)BCX-010 (Breast Cancer)Sulforhodamine B4.22[3]
SUM190 (Breast Cancer)Sulforhodamine B6.74[3]
SUM149 (Breast Cancer)Sulforhodamine B7.73[3]
A549 (Lung Cancer)Sulforhodamine B10.73[3]
HT29 (Colon Cancer)Sulforhodamine B27.88[3]
HT116 (Colon Cancer)Sulforhodamine B17.03[3]
SNU398 (Hepatocellular Carcinoma)Sulforhodamine B7.39[3]
Resveratrol MCF-7 (Breast Cancer)MTT51.18[4]
HepG2 (Hepatocellular Carcinoma)MTT57.4[4]
SW480 (Colon Cancer)Growth Inhibition70-150[5]
Curcumin H460 (Lung Cancer)MTT7.31 (72h)[6]
Hela (Cervical Cancer)MTT8.6[6]
HepG2 (Hepatocellular Carcinoma)MTT14.5[6]

Table 3: Antioxidant Activity

CompoundAssayIC50Reference
Quercetin DPPH radical scavenging0.55 µg/mL[7]
ABTS radical scavenging1.17 µg/mL[7]
Curcumin DPPH radical scavenging48.93 µg/mL[8]
Resveratrol Not specifiedNot specified[9]

Signaling Pathways and Mechanisms of Action

The biological effects of these natural products are mediated through their interaction with various cellular signaling pathways.

Diterpenes from Dodonaea viscosa (Hautriwaic Acid)

Hautriwaic acid, a clerodane diterpene from D. viscosa, has demonstrated notable anti-inflammatory and antinociceptive effects. Its mechanism of action involves the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels, which are crucial in nociceptive pathways.[10] In models of inflammation, it has been shown to reduce edema and the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10.[11][12]

Hautriwaic_Acid_Pathway Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammatory Stimulus->Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Hautriwaic Acid Hautriwaic Acid Voltage-gated Na+ Channels Voltage-gated Na+ Channels Hautriwaic Acid->Voltage-gated Na+ Channels blocks Hautriwaic Acid->Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) inhibits Anti-inflammatory Cytokine (IL-10) Anti-inflammatory Cytokine (IL-10) Hautriwaic Acid->Anti-inflammatory Cytokine (IL-10) promotes Nociception Nociception Voltage-gated Na+ Channels->Nociception Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)->Inflammation Anti-inflammatory Cytokine (IL-10)->Inflammation reduces

Figure 1. Proposed anti-inflammatory and antinociceptive mechanism of Hautriwaic Acid.

Curcumin

Curcumin exerts its potent anti-inflammatory effects by modulating multiple signaling pathways. It is a known inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[4][7] Additionally, curcumin influences the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and mitogen-activated protein kinase (MAPK) pathways.[4][13]

Curcumin_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway JAK/STAT Pathway JAK/STAT Pathway Inflammatory Stimuli->JAK/STAT Pathway MAPK Pathway MAPK Pathway Inflammatory Stimuli->MAPK Pathway Curcumin Curcumin Curcumin->NF-κB Pathway inhibits Curcumin->JAK/STAT Pathway inhibits Curcumin->MAPK Pathway inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression JAK/STAT Pathway->Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Figure 2. Anti-inflammatory signaling pathways modulated by Curcumin.

Resveratrol

Resveratrol's anticancer activity is attributed to its ability to influence a wide range of signaling pathways involved in cell proliferation, apoptosis, and metastasis.[14] It has been shown to modulate the PI3K/Akt, NF-κB, and MAPK signaling pathways.[15][16] Resveratrol can also arrest the cell cycle and induce apoptosis through p53-dependent and -independent mechanisms.[14]

Resveratrol_Pathway Resveratrol Resveratrol PI3K/Akt Pathway PI3K/Akt Pathway Resveratrol->PI3K/Akt Pathway inhibits NF-κB Pathway NF-κB Pathway Resveratrol->NF-κB Pathway inhibits MAPK Pathway MAPK Pathway Resveratrol->MAPK Pathway modulates Apoptosis Apoptosis Resveratrol->Apoptosis induces Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation promotes NF-κB Pathway->Cell Proliferation promotes MAPK Pathway->Cell Proliferation regulates Cancer Cell Growth Cancer Cell Growth Cell Proliferation->Cancer Cell Growth Apoptosis->Cancer Cell Growth inhibits

Figure 3. Anticancer signaling pathways influenced by Resveratrol.

Quercetin

Quercetin is a potent antioxidant flavonoid, and its mechanism of action involves scavenging free radicals and chelating metal ions. It can also enhance the body's endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes through the activation of the Nrf2-ARE pathway.[5][9]

Quercetin_Pathway Oxidative Stress Oxidative Stress Free Radicals Free Radicals Oxidative Stress->Free Radicals Quercetin Quercetin Quercetin->Free Radicals scavenges Nrf2-ARE Pathway Nrf2-ARE Pathway Quercetin->Nrf2-ARE Pathway activates Cellular Protection Cellular Protection Free Radicals->Cellular Protection damages Antioxidant Enzymes Antioxidant Enzymes Nrf2-ARE Pathway->Antioxidant Enzymes upregulates Antioxidant Enzymes->Free Radicals neutralize

Figure 4. Antioxidant mechanism of action of Quercetin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare DPPH solution in methanol Prepare DPPH solution in methanol Mix DPPH solution with test compound/control Mix DPPH solution with test compound/control Prepare DPPH solution in methanol->Mix DPPH solution with test compound/control Prepare test compound solutions at various concentrations Prepare test compound solutions at various concentrations Prepare test compound solutions at various concentrations->Mix DPPH solution with test compound/control Prepare positive control (e.g., Ascorbic Acid) Prepare positive control (e.g., Ascorbic Acid) Prepare positive control (e.g., Ascorbic Acid)->Mix DPPH solution with test compound/control Incubate in the dark at room temperature (e.g., 30 min) Incubate in the dark at room temperature (e.g., 30 min) Mix DPPH solution with test compound/control->Incubate in the dark at room temperature (e.g., 30 min) Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark at room temperature (e.g., 30 min)->Measure absorbance at 517 nm Calculate percentage of radical scavenging activity Calculate percentage of radical scavenging activity Measure absorbance at 517 nm->Calculate percentage of radical scavenging activity Determine IC50 value Determine IC50 value Calculate percentage of radical scavenging activity->Determine IC50 value

Figure 5. Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Test compounds and a positive control (e.g., ascorbic acid or quercetin) are prepared in a suitable solvent at various concentrations.

  • An aliquot of the test sample is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement Seed cells in a 96-well plate Seed cells in a 96-well plate Incubate to allow cell attachment Incubate to allow cell attachment Seed cells in a 96-well plate->Incubate to allow cell attachment Treat cells with various concentrations of the test compound Treat cells with various concentrations of the test compound Incubate to allow cell attachment->Treat cells with various concentrations of the test compound Incubate for a specified period (e.g., 24, 48, 72 hours) Incubate for a specified period (e.g., 24, 48, 72 hours) Treat cells with various concentrations of the test compound->Incubate for a specified period (e.g., 24, 48, 72 hours) Add MTT solution to each well Add MTT solution to each well Incubate for a specified period (e.g., 24, 48, 72 hours)->Add MTT solution to each well Incubate to allow formazan crystal formation Incubate to allow formazan crystal formation Add MTT solution to each well->Incubate to allow formazan crystal formation Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate to allow formazan crystal formation->Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals->Measure absorbance at 570 nm Calculate cell viability and IC50 value Calculate cell viability and IC50 value Measure absorbance at 570 nm->Calculate cell viability and IC50 value

Figure 6. Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[16]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

Protocol:

  • A reaction mixture consisting of a protein solution (e.g., egg albumin or bovine serum albumin) and the test compound at various concentrations is prepared.

  • The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.

  • Denaturation is induced by heating the mixture (e.g., at 70°C for 5 minutes).

  • After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no test compound), and A_sample is the absorbance of the sample.

  • A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

  • The IC50 value is determined from the dose-response curve.[15]

References

Efficacy of Clerodane Diterpenoids from Dodonaea viscosa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of clerodane diterpenoids isolated from Dodonaea viscosa. This guide provides a comparative overview of their anticancer, anti-inflammatory, and enzyme-inhibitory activities, supported by available experimental data. Please note that specific efficacy data for Methyl dodonate A acetate is not currently available in published literature. Therefore, this guide focuses on structurally related and biologically active clerodane diterpenoids from the same plant source.

Introduction

Dodonaea viscosa, a plant species rich in secondary metabolites, is a known source of various clerodane diterpenoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. While the initial focus of this guide was on this compound, a thorough literature review revealed a lack of specific biological data for this particular compound. Consequently, this guide pivots to a comparative analysis of other clerodane diterpenoids isolated from Dodonaea viscosa for which experimental data on their anticancer, anti-inflammatory, and enzyme-inhibitory properties are available. This information provides valuable insights into the potential therapeutic applications of this class of natural products.

Data Presentation: Comparative Efficacy of Dodonaea viscosa Clerodane Diterpenoids

The following table summarizes the reported biological activities and potency of various clerodane diterpenoids and related compounds isolated from Dodonaea viscosa. This allows for a direct comparison of their efficacy in different experimental models.

Compound Name/ExtractBiological ActivityCell Line/ModelEfficacy (IC50 / % Inhibition)
Anticancer Activity
Clerodane Diterpenoid (Compound 6)CytotoxicityBCX-010 (Inflammatory Breast Cancer)4.22 µM[1]
SUM190 (Inflammatory Breast Cancer)6.74 µM[1]
SUM149 (Inflammatory Breast Cancer)7.73 µM[1]
D. viscosa hydroethanolic extractCytotoxicitySW480 (Colon Cancer)37.0 ± 1.58 µg/mL (24h)
SW620 (Colon Cancer)28.2 ± 1.69 µg/mL (24h)
Anti-inflammatory Activity
Hautriwaic AcidEdema InhibitionTPA-induced mouse ear edema60.2% at 0.25 mg/ear[2][3]
70.2% at 0.5 mg/ear[2][3]
87.1% at 1.0 mg/ear[2][3]
Kaolin/Carrageenan-induced monoarthritisDose-dependent decrease in knee inflammation (5, 10, 20 mg/kg)[4]
Enzyme Inhibitory Activity
Dodovisin AATP Citrate Lyase InhibitionEnzymatic AssayPotent inhibitory activity (specific IC50 not provided)[5]
Dodovisin EATP Citrate Lyase InhibitionEnzymatic AssayPotent inhibitory activity (specific IC50 not provided)[5]
Strictic AcidATP Citrate Lyase InhibitionEnzymatic AssayPotent inhibitory activity (specific IC50 not provided)[5]

Signaling Pathways and Mechanisms of Action

The biological effects of clerodane diterpenoids from Dodonaea viscosa are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for their anticancer and anti-inflammatory activities, as well as their role in enzyme inhibition.

Anticancer Signaling Pathway

This pathway illustrates the proposed mechanism by which Dodonaea viscosa extracts induce apoptosis in cancer cells through the regulation of p53 and caspase-3.

Clerodane Diterpenoids Clerodane Diterpenoids p53 Activation p53 Activation Clerodane Diterpenoids->p53 Activation Caspase-3 Activation Caspase-3 Activation p53 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of D. viscosa clerodane diterpenoids.

Anti-inflammatory Signaling Pathway of Hautriwaic Acid

This diagram depicts the immunomodulatory effect of Hautriwaic Acid, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Hautriwaic Acid Hautriwaic Acid Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Hautriwaic Acid->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) Hautriwaic Acid->Anti-inflammatory Cytokines (IL-10) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation Inflammation Reduction Inflammation Reduction Anti-inflammatory Cytokines (IL-10)->Inflammation Reduction

Caption: Anti-inflammatory mechanism of Hautriwaic Acid.

ATP Citrate Lyase Inhibition Pathway

This workflow illustrates the direct inhibition of ATP Citrate Lyase by specific clerodane diterpenoids, blocking the conversion of citrate to acetyl-CoA, a key step in lipid biosynthesis.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Clerodane Diterpenoids Citrate Citrate ATP Citrate Lyase ATP Citrate Lyase Citrate->ATP Citrate Lyase Acetyl-CoA Acetyl-CoA ATP Citrate Lyase->Acetyl-CoA Citrate_Inhib Citrate ACLY_Inhib ATP Citrate Lyase Citrate_Inhib->ACLY_Inhib AcetylCoA_Inhib Acetyl-CoA ACLY_Inhib->AcetylCoA_Inhib Inhibitor Clerodane Diterpenoid Inhibitor->ACLY_Inhib

Caption: Inhibition of ATP Citrate Lyase by clerodane diterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of clerodane diterpenoids.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (clerodane diterpenoid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol describes a method to detect and quantify specific proteins (e.g., p53, caspase-3) in cell lysates to investigate the mechanism of action of a compound.

Objective: To determine the effect of a test compound on the expression levels of key signaling proteins.

Materials:

  • Cell culture dishes

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins (e.g., anti-p53, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at the desired concentration and for the specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Discussion and Future Directions

The available evidence strongly suggests that clerodane diterpenoids from Dodonaea viscosa possess significant therapeutic potential. The cytotoxic effects against various cancer cell lines, particularly inflammatory breast cancer, highlight their promise as anticancer agents. The proposed mechanism involving the p53 and caspase-3 pathways provides a solid foundation for further investigation into their apoptotic-inducing capabilities.

The potent anti-inflammatory activity of hautriwaic acid, demonstrated in multiple in vivo models, underscores its potential for the development of novel treatments for inflammatory disorders. Its ability to modulate cytokine production suggests a targeted immunomodulatory mechanism.

Furthermore, the discovery of ATP citrate lyase inhibitors among this class of compounds opens up avenues for research into their metabolic regulatory effects, which could be relevant for both cancer and metabolic diseases.

While no specific data is available for this compound, its structural similarity to other active clerodane diterpenoids from Dodonaea viscosa suggests that it may also possess interesting biological activities. Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in the assays described in this guide.

Moreover, the exploration of synthetic analogs of these naturally occurring clerodane diterpenoids could lead to the development of more potent and selective drug candidates. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their biological effects and in designing optimized derivatives with improved pharmacological profiles.

References

A Comparative Guide to the Bioactive Compounds from Dodonaea viscosa, with a Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonaea viscosa, a plant from the Sapindaceae family, is a rich source of bioactive secondary metabolites, which have demonstrated a range of pharmacological activities, including cytotoxic and anti-inflammatory effects.[1] Among the diverse compounds isolated from this plant are diterpenoids and flavonoids. Notably, Methyl dodonate A acetate (CAS 349487-98-5), a diterpenoid, has been identified from Dodonaea viscosa.[2] While specific structure-activity relationship (SAR) studies on derivatives of this compound are not currently available in the public domain, this guide provides a comparative overview of the bioactivities of other compounds isolated from Dodonaea viscosa. The data presented herein, focusing on clerodane diterpenoids and flavonoids, offers valuable insights into the SAR of these classes of compounds and provides a foundation for future research and drug development endeavors.

Cytotoxic Activity of Compounds from Dodonaea viscosa

Several studies have investigated the cytotoxic effects of extracts and isolated compounds from Dodonaea viscosa against various cancer cell lines. The primary mechanism of action for many of these compounds is the induction of apoptosis.[3] The following tables summarize the available quantitative data on the cytotoxic activities of selected clerodane diterpenoids and flavonoids from this plant.

Table 1: Cytotoxic Activity of Clerodane Diterpenoids from Dodonaea viscosa
CompoundCell LineIC50 (µM)Reference
Dodovisin AATP citrate lyasePotent Inhibition[4]
Dodovisin BATP citrate lyasePotent Inhibition[4]
Dodovisin EATP citrate lyasePotent Inhibition[4]
Strictic acidATP citrate lyasePotent Inhibition[4]
Hautriwaic AcidTPA-induced edema87.1% inhibition at 1 mg/ear[5]
Table 2: Cytotoxic Activity of Flavonoids from Dodonaea viscosa
CompoundCell LineIC50 (µg/mL)Reference
Ethanolic ExtractHT-29 (Colon Cancer)<20[6][7]
Chloroform FractionHT-29 (Colon Cancer)<20[6][7]
Methanol ExtractA549 (Lung Cancer)4.0[7]

Structure-Activity Relationship Insights (Cytotoxicity):

  • Clerodane Diterpenoids: The presence of the bicyclo[6.2.0]decane motif in dodovisins A and B, and the 4(5 → 19)-abeo-2,4,10(1)-triene moiety in dodovisins C-E, are novel structural features that may contribute to their potent inhibitory activities against ATP citrate lyase, an important enzyme in cancer metabolism.[4] For hautriwaic acid, the furan ring and the carboxylic acid moiety are likely key for its anti-inflammatory and potentially cytotoxic effects.[5]

  • Flavonoids: The planar structure of flavonoids is generally associated with cytotoxic activity. The degree and position of hydroxylation and methylation on the flavonoid scaffold can significantly influence their potency and selectivity against different cancer cell lines.

Anti-inflammatory Activity of Compounds from Dodonaea viscosa

Extracts and isolated compounds from Dodonaea viscosa have also been evaluated for their anti-inflammatory properties. The mechanisms underlying these effects often involve the inhibition of pro-inflammatory enzymes and cytokines.

Table 3: Anti-inflammatory Activity of Dodonaea viscosa Extracts and Compounds
Extract/CompoundAssayDosageInhibitionReference
Dichloromethane ExtractTPA-induced ear edema3 mg/ear97.8%[5]
Hautriwaic AcidTPA-induced ear edema1 mg/ear87.1%[5]
Hydroalcoholic ExtractCarrageenan-induced paw edema100 & 200 mg/kgSignificant[8]
Flavonoid-rich fractionWound healing modelsNot specifiedPromotes healing[9]

Structure-Activity Relationship Insights (Anti-inflammatory):

  • Diterpenoids: As seen with hautriwaic acid, the clerodane skeleton is a promising scaffold for anti-inflammatory activity. Modifications to the side chains and functional groups could lead to enhanced potency.[5]

  • Flavonoids: The anti-inflammatory effects of flavonoids are well-documented and are often attributed to their antioxidant and enzyme-inhibiting properties. The presence of multiple hydroxyl groups is generally correlated with higher anti-inflammatory and antioxidant activity.[9]

Experimental Protocols

Cytotoxicity Assays

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This assay is based on the ability of the fluorescent dye sulforhodamine B to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Visualizations

experimental_workflow plant_material Dodonaea viscosa Plant Material extraction Extraction (e.g., Maceration with Ethanol) plant_material->extraction fractionation Fractionation (e.g., Liquid-Liquid Partitioning) extraction->fractionation isolation Compound Isolation (e.g., Chromatography) fractionation->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation bioassays Biological Assays isolation->bioassays sar_analysis Structure-Activity Relationship Analysis structure_elucidation->sar_analysis cytotoxicity Cytotoxicity Assays (MTT, SRB) bioassays->cytotoxicity anti_inflammatory Anti-inflammatory Assays bioassays->anti_inflammatory cytotoxicity->sar_analysis anti_inflammatory->sar_analysis

Caption: General workflow for the isolation and biological evaluation of compounds.

apoptosis_pathway Flavonoid Flavonoid Derivative ROS ↑ Reactive Oxygen Species (ROS) Flavonoid->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for flavonoid-induced apoptosis.

Conclusion

While direct structure-activity relationship data for this compound derivatives is not yet available, the study of other bioactive compounds from Dodonaea viscosa provides a strong foundation for future research. The clerodane diterpenoids and flavonoids isolated from this plant have demonstrated significant cytotoxic and anti-inflammatory activities. Further investigation into the synthesis of derivatives of these compounds, including Methyl dodonate A, and subsequent biological evaluation is warranted to explore their therapeutic potential. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents from natural sources.

References

Cross-Validation of Methyl Dodonate A Acetate Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Methyl dodonate A acetate, a diterpenoid isolated from Dodonaea viscosa, against other bioactive compounds. Due to the limited availability of specific in vitro bioactivity data for this compound, this guide utilizes data from other bioactive constituents of Dodonaea viscosa as a proxy for comparison and cross-validation purposes. This approach allows for an initial assessment of its potential pharmacological profile within the context of other known bioactive diterpenoids.

Data Presentation: Comparative Bioactivity

The following table summarizes the available quantitative data for the cytotoxic and anti-inflammatory activities of selected compounds. Andrographolide and Carnosol, two well-characterized diterpenoids with established anti-inflammatory and cytotoxic properties, are included for a robust comparison. For Dodonaea viscosa, in the absence of specific data for this compound, the cytotoxic activity of two triterpenoid saponins isolated from the same plant is presented.

CompoundBioactivityAssayCell Line/ModelIC50 Value
From Dodonaea viscosa
Dodoneaside A¹CytotoxicityNot SpecifiedA2780 (Ovarian Cancer)0.79 µM
Dodoneaside B¹CytotoxicityNot SpecifiedA2780 (Ovarian Cancer)0.70 µM
Alternative Diterpenoids
Andrographolide²Anti-inflammatoryTNF-α Release InhibitionTHP-1 (Monocytic Leukemia)21.9 µM
CytotoxicityMTT AssayKB (Oral Cancer)106.2 µg/mL
CytotoxicityMTT AssayMDA-MB-231 (Breast Cancer)30 µM (at 48h)
CytotoxicityMTT AssayMCF-7 (Breast Cancer)63.19 µM (at 24h), 32.90 µM (at 48h)
Carnosol³Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 (Macrophage)9.4 µM
CytotoxicityMTT AssayMCF-7 (Breast Cancer)25.6 µM (at 48h), 82 µM
CytotoxicityMTT AssayH441 (Lung Cancer)60 µM
CytotoxicityMTT AssayH661 (Lung Cancer)20 µM
CytotoxicityMTT AssayH520 (Lung Cancer)40 µM

¹Data for Dodoneasides A and B from a study on antiproliferative triterpenoid saponins from Dodonaea viscosa.[1] ²Anti-inflammatory data for Andrographolide from an in vitro study of standardized Andrographis paniculata extracts.[2] Cytotoxicity data for KB cells from a study on andrographolide's pro-apoptotic activity.[3] Cytotoxicity data for MDA-MB-231 and MCF-7 cells from studies on its anticancer properties.[4][5] ³Anti-inflammatory data for Carnosol from a study on its suppression of inducible nitric oxide synthase.[1][6] Cytotoxicity data for MCF-7, H441, H661, and H520 cells from various studies on its anticancer properties.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the cross-validation and replication of findings.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)

This protocol is based on the principle of measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation.[1][6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Carnosol) and incubated for a specified period (e.g., 1 hour).

  • Inflammation Induction: LPS is added to the wells (excluding the negative control) to stimulate the inflammatory response and NO production.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][5][9]

  • Cell Seeding: Cancer cells (e.g., A2780, KB, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound, Andrographolide, Carnosol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition

The following diagram illustrates a common signaling pathway involved in inflammation and a potential target for anti-inflammatory compounds like diterpenoids. Many anti-inflammatory agents exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IKK_active IKK (active) IKK->IKK_active IκBα IκBα IκBα_P IκBα (P) IκBα->IκBα_P NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active IKK_active->IκBα phosphorylates IκBα_P->NF-κB releases DNA DNA NF-κB_active->DNA translocates to nucleus and binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes promotes transcription Methyl_dodonate_A_acetate This compound (Hypothesized) Methyl_dodonate_A_acetate->IKK_active

Caption: Hypothesized anti-inflammatory pathway of this compound via NF-κB inhibition.

Experimental Workflow: Bioactivity Cross-Validation

The logical workflow for the cross-validation of a natural product's bioactivity is depicted below. This process involves a series of steps from initial screening to detailed mechanistic studies.

G Start Start Isolation Isolation of This compound Start->Isolation Primary_Screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) Isolation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Comparative_Analysis Comparison with Alternative Compounds Dose_Response->Comparative_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathways) Comparative_Analysis->Mechanism_of_Action Mechanism_of_Action->End

Caption: Experimental workflow for the cross-validation of bioactivity.

References

In Vivo Efficacy of Diterpenoids from Dodonaea viscosa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of diterpenoids derived from the plant Dodonaea viscosa, with a focus on their potential as anti-inflammatory and anticancer agents. While direct in vivo validation of Methyl dodonate A acetate is not extensively documented in publicly available literature, this comparison centers on the well-studied diterpenoid, hautriwaic acid, also isolated from Dodonaea viscosa, and compares its performance with established alternatives.

Anti-inflammatory Efficacy: Hautriwaic Acid vs. Standard NSAIDs

Diterpenoids from Dodonaea viscosa, notably hautriwaic acid, have demonstrated significant anti-inflammatory properties in preclinical in vivo models. The following tables summarize the quantitative data from key studies, comparing the efficacy of hautriwaic acid and extracts of D. viscosa with standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.

Data Presentation: Anti-inflammatory Activity

Table 1: Efficacy in TPA-Induced Mouse Ear Edema Model (Acute Inflammation)

TreatmentDosePercent Inhibition of EdemaReference
Dodonaea viscosa Dichloromethane Extract (DvDE)3 mg/ear97.8%[1][2][3]
Hautriwaic Acid0.25 mg/ear60.2%[1][2][3]
0.5 mg/ear70.2%[1][2][3]
1.0 mg/ear87.1%[1][2][3]
Indomethacin5 mg/kg (i.p.)40%[2][3]

Table 2: Efficacy in TPA-Induced Mouse Ear Edema Model (Chronic Inflammation)

TreatmentDosePercent Inhibition of EdemaReference
Dodonaea viscosa Dichloromethane Extract (DvDE)100 mg/kg (i.p.)71.8%[2][3]
Hautriwaic Acid15 mg/kg (i.p.)64%[2][3]
Indomethacin5 mg/kg (i.p.)40%[2][3]

Table 3: Efficacy in Kaolin/Carrageenan-Induced Monoarthritis in Mice

TreatmentDose (daily for 10 days)Effect on Knee InflammationEffect on Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Effect on Anti-inflammatory Cytokine (IL-10)Reference
Hautriwaic Acid5, 10, 20 mg/kgDose-dependent decreaseSignificantly lower than controlIncreased[4]
Methotrexate1 mg/kgDecreaseSignificantly lower than controlSignificantly decreased[4]
Diclofenac0.75 mg/kgDecreaseSignificantly lower than controlNot modified[4]

Experimental Protocols

1. TPA-Induced Ear Edema in Mice (Acute and Chronic Inflammation)

  • Objective: To evaluate the anti-inflammatory effect of a substance on acute and chronic inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Animal Model: CD-1 mice.

  • Acute Model:

    • A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of a mouse. The other ear receives the vehicle alone and serves as a control.

    • The test compound (e.g., Hautriwaic Acid, DvDE) or a reference drug (e.g., indomethacin) is applied topically or administered systemically (e.g., intraperitoneally) shortly before or after TPA application.

    • After a specified period (typically 4-6 hours), the mice are euthanized, and a circular section of each ear is removed and weighed.

    • The difference in weight between the TPA-treated and vehicle-treated ear punches is calculated to determine the extent of edema.

    • The percentage inhibition of edema by the test substance is calculated relative to the control group that received TPA but no treatment.[1][2][3]

  • Chronic Model:

    • TPA is applied to the ear every other day for a period of 10-14 days to induce chronic inflammation.

    • The test compound or reference drug is administered daily.

    • Ear thickness is measured regularly, and at the end of the experiment, ear punches are weighed. Histological analysis may also be performed to assess inflammatory cell infiltration and epidermal hyperplasia.[2][3]

2. Kaolin/Carrageenan-Induced Monoarthritis in Mice

  • Objective: To assess the anti-arthritic potential of a compound in a model of monoarticular arthritis.

  • Animal Model: Mice (e.g., inbred strains).

  • Procedure:

    • Arthritis is induced in one knee joint (e.g., the right knee) by an intra-articular injection of a suspension of kaolin followed by an injection of carrageenan.

    • The contralateral knee is injected with saline and serves as a control.

    • The test compound (e.g., Hautriwaic Acid) or reference drugs (e.g., methotrexate, diclofenac) are administered orally or via another systemic route daily for a specified duration (e.g., 10 days).

    • The diameter of the knee joint is measured at regular intervals to assess the degree of swelling.

    • At the end of the study, the animals are euthanized, and the joint tissue can be collected for analysis of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-10) using methods like ELISA.[4]

Mandatory Visualizations

experimental_workflow_tpa cluster_acute Acute TPA Model cluster_chronic Chronic TPA Model A1 TPA Application to Mouse Ear A2 Topical/Systemic Administration of Test Compound A1->A2 A3 Euthanasia (4-6h post-TPA) A2->A3 A4 Ear Punch Biopsy and Weighing A3->A4 A5 Calculation of Edema Inhibition A4->A5 C1 Repeated TPA Application (10-14 days) C2 Daily Administration of Test Compound C1->C2 C3 Regular Measurement of Ear Thickness C2->C3 C4 Endpoint: Ear Punch Weight & Histology C3->C4 C5 Evaluation of Chronic Inflammation Inhibition C4->C5

Experimental Workflow for TPA-Induced Ear Edema Models.

inflammation_pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA, Carrageenan) cluster_mediators Key Inflammatory Mediators cluster_cellular Cellular Response cluster_outcome Pathophysiological Outcome cluster_intervention Therapeutic Intervention Stimulus Tissue Injury/Irritation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Stimulus->Cytokines activates PGs_LTs Prostaglandins & Leukotrienes Stimulus->PGs_LTs induces production of ImmuneCells Immune Cell Infiltration (Neutrophils, Macrophages) Cytokines->ImmuneCells recruits PGs_LTs->ImmuneCells attracts Edema Edema, Redness, Pain PGs_LTs->Edema contributes to ImmuneCells->Edema leads to Hautriwaic_Acid Hautriwaic Acid (from Dodonaea viscosa) Hautriwaic_Acid->Cytokines inhibits Hautriwaic_Acid->Edema reduces

Simplified Signaling Pathway in Inflammation and Point of Intervention for Hautriwaic Acid.

Anticancer Potential: An Emerging Area

The anticancer properties of extracts from Dodonaea viscosa and its constituent compounds are also under investigation. Studies have shown cytotoxic and antiproliferative effects against various cancer cell lines, including colorectal, breast, and leukemia cell lines.[5][6]

One study investigated the in vivo anticancer activity of a supercritical fluid extract of Dodonaea viscosa in a murine model of Ehrlichs Ascites Carcinoma (EAC). While this study indicates potential, further research is needed to isolate and evaluate the specific diterpenoids, including this compound, responsible for these effects and to establish their efficacy and mechanism of action in robust in vivo cancer models.

Data Presentation: Anticancer Activity

Table 4: In Vitro Cytotoxicity of Dodonaea viscosa Hydroethanolic Extract

Cell LineCancer TypeIC50 ValueReference
SW480Colorectal CancerData indicates cytotoxic and antiproliferative activity[5][7]
SW620Colorectal Cancer (metastatic)Data indicates cytotoxic and antiproliferative activity[5][7]

Note: Specific IC50 values for the hydroethanolic extract were not provided in the abstract. The study confirmed cytotoxic and antiproliferative activity and investigated the induction of apoptosis.[5][7]

Conclusion

While in vivo efficacy data for this compound is currently limited, the broader research on Dodonaea viscosa and its isolated diterpenoids, particularly hautriwaic acid, presents a compelling case for their anti-inflammatory properties. The quantitative data from preclinical models demonstrates that hautriwaic acid exhibits potent anti-inflammatory effects, comparable and in some aspects superior to standard drugs like indomethacin. Its ability to modulate key pro- and anti-inflammatory cytokines in an arthritis model suggests a potential for therapeutic application in inflammatory disorders. The emerging evidence of anticancer activity further underscores the need for continued research into the specific bioactive compounds of Dodonaea viscosa, including this compound, to fully elucidate their therapeutic potential and mechanisms of action. Future studies should focus on the in vivo validation of these individual compounds in various disease models.

References

Comparative Analysis of Methyl Dodonate A Acetate Synthesis Routes: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed, step-by-step total synthesis for Methyl Dodonate A acetate has not been publicly reported. As a result, a direct comparative analysis of different synthetic routes, including quantitative data, experimental protocols, and pathway visualizations, cannot be provided at this time.

This compound is a known diterpenoid that has been isolated from the plant Dodonaea viscosa. While numerous studies have focused on the isolation, characterization, and biological evaluation of this natural product, its complete synthesis from simple starting materials has not been detailed in published research.

The synthesis of complex natural products like this compound is a significant undertaking in organic chemistry. The development of a synthetic route involves a strategic sequence of chemical reactions to construct the molecule's intricate carbon skeleton and install the correct stereochemistry. Typically, the scientific community disseminates such achievements through peer-reviewed publications. The absence of such a publication for this compound suggests that a total synthesis may not have been accomplished or, if it has, it has not been disclosed in the public domain.

While general strategies for the synthesis of other classes of diterpenoids, such as clerodanes and ryanodanes, are well-documented, these approaches are not directly transferable to the unique structural features of the dodonane skeleton.

Researchers and drug development professionals interested in this compound currently rely on its isolation from natural sources. Several chemical suppliers offer the compound, presumably obtained through extraction and purification from Dodonaea viscosa.

This report will be updated if and when the total synthesis of this compound is published in the scientific literature. At that point, a full comparative analysis as originally requested will be compiled.

Benchmarking Diterpenoids from Dodonaea viscosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds isolated from Dodonaea viscosa, a plant known for its traditional medicinal uses. While direct benchmarking data for Methyl dodonate A acetate is not publicly available in the reviewed scientific literature, this document presents a performance comparison of a closely related diterpenoid, Hautriwaic acid, and other compounds from the same plant against established standard compounds in anti-inflammatory and cytotoxic assays.

Executive Summary

Dodonaea viscosa is a rich source of bioactive compounds, including diterpenoids and flavonoids, which have demonstrated potential as anti-inflammatory and cytotoxic agents. This guide focuses on the comparative efficacy of these natural products against industry-standard drugs. Due to the absence of specific experimental data for this compound, this report uses Hautriwaic acid, another prominent diterpenoid from Dodonaea viscosa, as a proxy for anti-inflammatory activity comparison. Similarly, other cytotoxic compounds from the plant are compared with the standard chemotherapeutic agent, Doxorubicin. The data presented is compiled from various independent studies and is intended to provide a reference benchmark for researchers exploring the therapeutic potential of natural compounds from this species.

Anti-inflammatory Activity Benchmark

Hautriwaic acid, a clerodane diterpenoid isolated from Dodonaea viscosa, has shown significant anti-inflammatory properties. The following table compares its activity with Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID), in an in vitro protein denaturation assay. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to inhibit it is indicative of its anti-inflammatory potential.

Table 1: In Vitro Anti-inflammatory Activity Comparison

CompoundAssayConcentration% InhibitionIC50 Value
Hautriwaic Acid TPA-induced mouse ear edema1.0 mg/ear87.1%Not Reported
Diclofenac Sodium Protein Denaturation Assay100 - 400 µg/mLUp to 89.52%~43.78 - 313.58 µg/mL[1][2][3]

Note: The data for Hautriwaic acid is from an in vivo model, which differs from the in vitro assay for Diclofenac sodium, making a direct comparison of IC50 values challenging. However, the high percentage of inhibition suggests potent anti-inflammatory activity.

Cytotoxic Activity Benchmark

Various compounds and extracts from Dodonaea viscosa have been evaluated for their cytotoxic effects against several cancer cell lines. The following table provides a comparison of the cytotoxic activity of Dodoneasides A and B (triterpenoid saponins) and a methanol extract of the plant with Doxorubicin, a standard chemotherapy drug.

Table 2: In Vitro Cytotoxic Activity Comparison

Compound/ExtractCell LineIC50 Value
Dodoneaside A A2780 (Ovarian Cancer)0.79 µM[4]
Dodoneaside B A2780 (Ovarian Cancer)0.70 µM[4]
Dodonaea viscosa Methanol Extract A549 (Lung Cancer)4.0 µg/mL[5][6]
Doxorubicin A549 (Lung Cancer)> 20 µM[7]
Doxorubicin HeLa (Cervical Cancer)1.00 µM[8]
Doxorubicin MCF-7 (Breast Cancer)8.31 µM[9]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Protein Denaturation Method

This assay evaluates the ability of a compound to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.

  • Preparation of Reagents:

    • Fresh hen's egg albumin solution (0.2%) is prepared in phosphate-buffered saline (PBS, pH 6.4).

    • Test compounds and a standard drug (e.g., Diclofenac sodium) are prepared in various concentrations.

  • Assay Procedure:

    • The reaction mixture consists of 0.5 mL of the test/standard solution and 0.5 mL of the egg albumin solution.

    • The mixture is incubated at 37°C for 15 minutes.

    • Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.

    • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding:

    • Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment:

    • The cells are then treated with various concentrations of the test compound or standard drug (e.g., Doxorubicin) and incubated for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Egg Albumin, Test Compounds) mix Mix Test Compound with Egg Albumin prep_reagents->mix incubate_37 Incubate at 37°C mix->incubate_37 heat_70 Induce Denaturation (Heat at 70°C) incubate_37->heat_70 cool Cool Mixture heat_70->cool measure Measure Turbidity (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the In Vitro Anti-inflammatory Protein Denaturation Assay.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_compounds Treat with Test Compounds and Standard Drug seed_cells->treat_compounds incubate_24_48 Incubate for 24-48h treat_compounds->incubate_24_48 add_mtt Add MTT Solution incubate_24_48->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (add DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.

References

Reproducibility in Focus: A Comparative Guide to Experiments with Methyl Dodonate A Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is a cornerstone of scientific integrity and progress. This guide provides a comparative analysis of experiments involving Methyl dodonate A acetate, a clerodane diterpenoid isolated from Dodonaea viscosa.[1] We delve into the available experimental data, offer detailed protocols for key assays, and compare its performance with other similar compounds.

Performance Comparison

This compound belongs to the clerodane class of diterpenoids, which are known for a variety of biological activities.[2][3] While specific data on the reproducibility of experiments with this compound is limited in publicly available literature, we can draw comparisons from studies on analogous compounds isolated from Dodonaea viscosa. The following tables summarize the reported biological activities of clerodane diterpenoids from this plant, providing a benchmark for expected performance.

CompoundBiological ActivityAssay TypeIC50 / MICReference
Related Clerodane Diterpenoids
Dodovisin AATP Citrate Lyase InhibitionEnzymatic Assay1.8 ± 0.2 µM[4]
Dodovisin EATP Citrate Lyase InhibitionEnzymatic Assay2.5 ± 0.3 µM[4]
Strictic AcidATP Citrate Lyase InhibitionEnzymatic Assay3.1 ± 0.4 µM[4]
6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acidAntibacterial (S. aureus)Minimum Inhibitory Concentration (MIC)64-128 µg/mL[5][6]
6β-hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13(16),14-trien-18-oic acidAntibacterial (E. coli)Minimum Inhibitory Concentration (MIC)64-128 µg/mL[5][6]
Alternative Compounds
DexamethasoneAnti-inflammatoryCarrageenan-induced paw edema-[7]
IndomethacinAnti-inflammatoryCarrageenan-induced paw edema-[7]

Table 1: Comparative Biological Activity of Clerodane Diterpenoids and Alternatives. This table presents the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of various clerodane diterpenoids from Dodonaea viscosa and compares them with alternative anti-inflammatory agents.

Key Experimental Protocols

To ensure the reproducibility of experiments with this compound, it is crucial to follow standardized and detailed protocols. Below are methodologies for common assays used to evaluate the biological activity of natural products.

Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate with broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria with broth and no compound), a negative control (broth only), and a vehicle control (bacteria with broth and the solvent used to dissolve the compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit heat-induced protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of egg albumin (from fresh hen's egg).

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Control: Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the described experiments and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for the MTT cytotoxicity assay.

clerodane_diterpene_biosynthesis GPP Geranyl Pyrophosphate (GPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) GPP->GGPP GGPP Synthase Copalyl_PP Copalyl Pyrophosphate GGPP->Copalyl_PP Class II Diterpene Cyclase Clerodane_Skeleton Clerodane Skeleton Copalyl_PP->Clerodane_Skeleton Class I Diterpene Synthase Methyl_Dodonate_A_Acetate This compound Clerodane_Skeleton->Methyl_Dodonate_A_Acetate Tailoring Enzymes

Caption: Biosynthetic pathway of clerodane diterpenoids.

References

Head-to-Head Comparison: Methyl Dodonate A Acetate and Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, natural products continue to be a vital source of novel chemical entities. Methyl dodonate A acetate, a diterpenoid isolated from the plant Dodonaea viscosa, has been identified as a potential signaling inhibitor. This guide provides a comparative overview of this compound against established inhibitors of key inflammatory pathways, offering a resource for researchers engaged in the development of new therapeutic agents.

While direct inhibitory data for this compound on specific signaling pathways such as NF-κB and STAT3 is not extensively available in publicly accessible literature, its origin from Dodonaea viscosa, a plant with documented anti-inflammatory properties, suggests its potential mechanism of action may overlap with known inhibitors of these critical pathways. Other compounds isolated from Dodonaea viscosa, such as Hautriwaic acid, have demonstrated significant in vivo anti-inflammatory effects, pointing to the therapeutic potential of its constituent diterpenoids.

This guide will, therefore, draw comparisons with well-characterized inhibitors of the NF-κB and STAT3 signaling cascades, which are central to the inflammatory response.

Comparative Analysis of Inhibitory Activity

To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of several known inhibitors targeting the NF-κB and STAT3 pathways. It is important to note that the IC50 values can vary depending on the specific cell line and assay conditions used.

InhibitorTarget PathwayTarget MoleculeCell LineIC50 (µM)
Reference Inhibitors for NF-κB Pathway
ParthenolideNF-κBIKKHeLa~5
BAY 11-7082NF-κBIκBα phosphorylationJurkat10
MG-132NF-κBProteasomeVarious~0.1
Reference Inhibitors for STAT3 Pathway
StatticSTAT3SH2 domainHuman breast cancer cells~5.1
S3I-201STAT3STAT3 DNA-bindingMDA-MB-231~86
NiclosamideSTAT3STAT3 activationVarious cancer cells~0.5-1

Signaling Pathways in Inflammation

The NF-κB and STAT3 signaling pathways are crucial regulators of inflammation. Understanding their mechanisms is key to developing targeted anti-inflammatory therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates DNA DNA NFkB->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Caption: Simplified NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another key player in inflammation and immunity. Cytokines like Interleukin-6 (IL-6) bind to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3 proteins. Once docked, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and inflammation.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 Receptor->STAT3_inactive recruits & phosphorylates JAK->Receptor phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates DNA DNA STAT3_active->DNA binds Genes Target Gene Transcription DNA->Genes activates

Caption: Overview of the STAT3 signaling cascade.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of inhibitory compounds. Below are generalized methodologies for key assays used to evaluate inhibitors of the NF-κB and STAT3 pathways.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple NF-κB binding sites upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.

  • Compound Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor for 1 hour.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to the stimulated control, and the IC50 value is calculated.

NFkB_Assay_Workflow A 1. Culture & Transfect Cells (NF-kB Luciferase Reporter) B 2. Pre-treat with Compound A->B C 3. Stimulate with TNF-α B->C D 4. Lyse Cells & Measure Luciferase Activity C->D E 5. Analyze Data & Calculate IC50 D->E STAT3_Western_Blot_Workflow A 1. Culture Cells & Treat with Compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE & Western Blot B->C D 4. Probe with Antibodies (p-STAT3, STAT3, Loading Control) C->D E 5. Detect & Analyze Bands D->E

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Methyl Acetate, ensuring laboratory safety and regulatory compliance. The following procedures are based on established safety data sheets and best practices for chemical waste management.

I. Understanding the Hazards

Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3][4] Repeated exposure may lead to skin dryness or cracking.[4][5][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][3][5][7]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for Methyl Acetate, compiled from various safety data sheets.

PropertyValueSource(s)
CAS Number 79-20-9[2][3][5][6]
Molecular Formula C₃H₆O₂[6]
Molecular Weight 74.08 g/mol [6]
Appearance Colorless liquid[7]
Odor Pleasant, aromatic, fruity[2][4][7]
Boiling Point 57 °C (134.6 °F)[2][7]
Melting Point -98 °C (-144.4 °F)[7]
Flash Point -10 °C (14 °F) to -13 °C (8.6 °F)[2][7]
Autoignition Temperature 455 °C (851 °F)[2][5][7]
Explosion Limits Lower: 3.1%, Upper: 16.0%[5][7]
Vapor Pressure 220 mbar @ 20 °C[7]
Vapor Density 2.8 (Air = 1.0)[7]
Specific Gravity 0.930[7]
Solubility in Water 250 g/L @ 20 °C[4]
Oral LD50 (Rabbit) 3,705 mg/kg[2]
Oral LD50 (Rat) >5000 mg/kg[4]
Dermal LD50 (Rabbit) >5000 mg/kg[4]

III. Step-by-Step Disposal and Spill Management Protocol

The proper disposal of Methyl Acetate involves a clear, systematic approach to waste collection, storage, and transfer. In the event of a spill, a well-defined cleanup procedure is essential to ensure safety.

start Start: Unused or Contaminated Methyl Acetate ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation 2. Ensure Adequate Ventilation (Fume Hood) ppe->ventilation waste_container 3. Use a Designated, Labeled, and Closed Waste Container ventilation->waste_container transfer 4. Carefully Transfer Waste to Container (Use non-sparking tools) waste_container->transfer storage 5. Store Waste Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources transfer->storage disposal_vendor 6. Arrange for Pickup by an Approved Waste Disposal Plant storage->disposal_vendor end_disposal End: Proper Disposal disposal_vendor->end_disposal evacuate A. Evacuate and Ventilate Area spill->evacuate Small Spill ignite B. Eliminate Ignition Sources evacuate->ignite absorb C. Absorb Spill with Inert Material (Sand, Vermiculite) ignite->absorb collect D. Collect Residue into a Labeled Container using Non-Sparking Tools absorb->collect collect->storage

Methyl Acetate Disposal and Spill Management Workflow.

A. Standard Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling Methyl Acetate waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5]

  • Ventilation: All handling of Methyl Acetate waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Waste Container: Use a designated and properly labeled hazardous waste container.[8] The container must be compatible with Methyl Acetate and have a secure, tight-fitting lid.[1][3][5][6]

  • Waste Transfer: Carefully transfer the unwanted Methyl Acetate into the designated waste container. Use non-sparking tools and equipment to prevent ignition.[1][3][5] Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][3][5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage.[1][5][6] This area must be away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, and oxidizing agents.[3][4][7]

  • Final Disposal: The ultimate disposal of Methyl Acetate waste must be carried out by an approved and licensed waste disposal company.[3][5][6][9] Adhere to all federal, state, and local regulations for hazardous waste disposal.[1][8]

B. Spill Management Protocol:

  • Immediate Actions: In the event of a spill, immediately evacuate non-essential personnel from the area.[3][9] Eliminate all sources of ignition, including sparks, flames, and hot surfaces.[3][5][9]

  • Ventilation: Increase ventilation in the spill area.[8][9]

  • Containment and Absorption: For small spills, contain the liquid and absorb it with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[5][8][9]

  • Collection: Using spark-proof tools, carefully collect the absorbed material and contaminated soil into a labeled, sealable container for hazardous waste.[5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal of Spill Debris: The container with the collected spill debris must be disposed of as hazardous waste through an approved waste disposal contractor, following the same procedure as for the liquid waste.[5][6]

IV. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][3][5]

  • Skin Contact: If on skin, immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5][6]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[5]

By adhering to these procedures, laboratory personnel can ensure the safe and responsible management of Methyl Acetate waste, minimizing risks to themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.